2-(2,3-Dihydroxyphenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dihydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-3-1-2-5(8(6)12)4-7(10)11/h1-3,9,12H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQGFEVKJCGTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020061 | |
| Record name | (2,3-dihydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19988-45-5 | |
| Record name | (2,3-dihydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling 2-(2,3-Dihydroxyphenyl)acetic Acid: A Technical Guide to its Natural Sources, Biosynthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive exploration of 2-(2,3-Dihydroxyphenyl)acetic acid (2,3-DHPAA), a catecholic metabolite with emerging scientific interest. While its more prevalent isomer, 3,4-dihydroxyphenylacetic acid (DOPAC), has been extensively studied, 2,3-DHPAA remains a comparatively enigmatic molecule. This document aims to consolidate the current, albeit limited, understanding of its natural origins, propose a plausible biosynthetic pathway, detail methodologies for its isolation and characterization, and discuss its potential biological activities, thereby providing a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction to this compound
This compound is a phenolic acid characterized by a phenylacetic acid backbone with two hydroxyl groups substituted at the 2 and 3 positions of the aromatic ring. This ortho-dihydroxy or catechol functionality is a key structural feature that likely dictates its chemical reactivity and biological properties. While not as commonly encountered in nature as its 3,4-dihydroxy isomer, the unique positioning of the hydroxyl groups in 2,3-DHPAA may confer distinct pharmacological activities, making it a molecule of interest for further investigation.
Natural Sources: A Focus on Microbial Biotransformation
Direct evidence for the widespread natural occurrence of 2,3-DHPAA in plants is currently scarce in scientific literature. The majority of research on dihydroxyphenylacetic acids has centered on the 3,4-isomer (DOPAC), a well-known metabolite of dopamine and a product of flavonoid degradation by gut microbiota.[1][2]
However, the microbial metabolism of dietary polyphenols, particularly flavonoids, presents a promising avenue for the natural production of 2,3-DHPAA. Gut microorganisms possess a diverse array of enzymes capable of degrading complex flavonoids into simpler phenolic acids.[3] The degradation of flavonoids like quercetin and rutin by gut bacteria such as Eubacterium ramulus is known to yield 3,4-dihydroxyphenylacetic acid.[2] It is conceivable that specific microbial strains or enzymatic pathways could lead to the formation of the 2,3-DHPAA isomer from similar flavonoid precursors, although this is an area that requires further dedicated research.
The degradation of quercetin, for example, involves the initial reduction of the C ring, followed by fission to produce various phenolic acids.[4] The specific hydroxylation patterns of the resulting phenylacetic acid derivatives are dependent on the enzymatic machinery of the involved microorganisms.
Proposed Biosynthetic Pathway
A definitive biosynthetic pathway for 2,3-DHPAA has not been fully elucidated. However, based on known metabolic pathways of aromatic compounds in plants and microorganisms, a hypothetical pathway can be proposed, originating from the shikimate pathway.
The shikimate pathway is the central route for the biosynthesis of aromatic amino acids, including L-phenylalanine, in plants and microorganisms. Chorismate, a key intermediate of this pathway, serves as a branch point for the synthesis of various aromatic compounds.
A plausible route to 2,3-DHPAA could involve the following steps:
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Formation of Phenylacetic Acid (PAA): L-phenylalanine can be converted to phenylpyruvic acid, which is then oxidatively decarboxylated to form phenylacetic acid. This is a known pathway for the biosynthesis of the plant auxin, PAA.
-
Aromatic Hydroxylation: The key step would be the regioselective dihydroxylation of the aromatic ring of phenylacetic acid at the 2 and 3 positions. This could be catalyzed by a dioxygenase enzyme. While specific "phenylalanine 2,3-dioxygenases" have not been characterized, bacterial dioxygenases are known to catalyze the dihydroxylation of various aromatic compounds.[5] For instance, 3,4-dihydroxyphenylacetate 2,3-dioxygenase is an enzyme that cleaves the aromatic ring of 3,4-DHPAA.[6] It is plausible that a different dioxygenase could be responsible for the initial dihydroxylation of PAA to 2,3-DHPAA.
The following diagram illustrates this proposed biosynthetic pathway:
Caption: Proposed biosynthetic pathway of this compound.
Extraction, Isolation, and Characterization
The extraction and purification of 2,3-DHPAA from a complex natural matrix would follow general protocols for phenolic acids, with specific considerations for the separation of isomers.
Extraction
A generalized protocol for the extraction of phenolic acids from a plant or microbial source is as follows:
Protocol: Extraction of Phenolic Acids
-
Sample Preparation: Lyophilize and grind the source material (e.g., plant tissue, microbial biomass) to a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Perform an initial extraction with a non-polar solvent like hexane to remove lipids.
-
Subsequently, extract the defatted material with a polar solvent, typically an aqueous mixture of methanol or ethanol (e.g., 80% methanol), to extract the phenolic compounds. Sonication or maceration can be used to improve extraction efficiency.
-
-
Acid Hydrolysis (Optional): To release phenolic acids that may be present as esters or glycosides, the extract can be subjected to acid or alkaline hydrolysis.
-
Liquid-Liquid Partitioning:
-
Concentrate the polar extract under reduced pressure to remove the organic solvent.
-
Acidify the remaining aqueous solution to a low pH (e.g., pH 2) with an acid like HCl.
-
Perform liquid-liquid extraction with a moderately polar organic solvent such as ethyl acetate to partition the phenolic acids into the organic phase.
-
-
Drying and Concentration: Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to obtain the crude phenolic acid extract.
Isolation and Purification: The Challenge of Isomer Separation
The primary challenge in isolating 2,3-DHPAA is its separation from other phenolic compounds, particularly its isomers like 3,4-DHPAA and 2,5-DHPAA. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.
Table 1: Chromatographic Parameters for Isomer Separation
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Reversed-phase C18 or Phenyl column | C18 columns provide good separation based on hydrophobicity. Phenyl columns can offer enhanced selectivity for aromatic compounds through π-π interactions. |
| Mobile Phase | Gradient elution with an acidified aqueous phase (e.g., 0.1% formic or acetic acid) and an organic modifier (e.g., methanol or acetonitrile). | The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape. A gradient is necessary to elute a wide range of phenolic compounds with different polarities. |
| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) | DAD allows for the acquisition of UV-Vis spectra, which can aid in the identification of phenolic compounds. MS provides molecular weight information and fragmentation patterns for definitive identification. |
Protocol: HPLC Separation of Dihydroxyphenylacetic Acid Isomers
-
Sample Preparation: Dissolve the crude phenolic extract in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 30% B over 30 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at 280 nm and MS in negative ion mode.
-
-
Fraction Collection: Collect the fractions corresponding to the elution time of the target compound, guided by a standard if available, or by the characteristic mass-to-charge ratio.
-
Purity Assessment: Re-inject the collected fraction to assess its purity. Further purification steps using a different stationary phase or mobile phase modifier may be necessary.
The following diagram illustrates a typical workflow for the extraction and isolation of 2,3-DHPAA:
Caption: Workflow for the extraction and isolation of 2,3-DHPAA.
Structural Characterization
The definitive identification of the isolated compound as 2,3-DHPAA requires spectroscopic analysis:
-
Mass Spectrometry (MS): Provides the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the substitution pattern on the aromatic ring and confirming the overall structure. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish the connectivity of atoms.
Biological Activities and Therapeutic Potential
The biological activities of 2,3-DHPAA are not as well-documented as those of its 3,4-isomer. However, the presence of the catechol moiety suggests that it is likely to possess significant antioxidant and other biological properties.
Antioxidant Activity
The ortho-dihydroxy substitution in catechols is a well-known pharmacophore for potent antioxidant activity. These compounds can act as radical scavengers by donating a hydrogen atom from one of the hydroxyl groups to form a stable semiquinone radical. A study on dihydroxybenzoic acids found that the 2,3-isomer was a very strong antioxidant.[7] This suggests that 2,3-DHPAA is also likely to exhibit potent antioxidant effects.
Potential Anti-inflammatory and Neuroprotective Effects
Phenolic acids, in general, have been reported to possess anti-inflammatory and neuroprotective properties.[8] The antioxidant activity of 2,3-DHPAA could contribute to these effects by mitigating oxidative stress, a key factor in inflammation and neurodegenerative diseases. The 3,4-isomer, DOPAC, has been shown to have neuroprotective effects.[1] It is plausible that 2,3-DHPAA could exert similar or even distinct neuroprotective actions. The anti-inflammatory and immunomodulatory effects of various phenolic acids are also well-documented.[9][10]
Further research is warranted to explore the specific anti-inflammatory, neuroprotective, and other pharmacological activities of 2,3-DHPAA and to elucidate its mechanisms of action.
Conclusion and Future Directions
This compound represents an understudied natural product with potential for significant biological activity. While its natural sources appear to be less common than its 3,4-dihydroxy isomer, microbial biotransformation of flavonoids is a promising area for its discovery and production. The proposed biosynthetic pathway provides a framework for future research into its enzymatic synthesis.
The development of robust analytical methods for the separation and quantification of 2,3-DHPAA is crucial for its further study. Future research should focus on:
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Screening of microbial strains for their ability to produce 2,3-DHPAA from various flavonoid precursors.
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Identification and characterization of the enzymes responsible for the 2,3-dihydroxylation of phenylacetic acid.
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Comprehensive evaluation of the antioxidant, anti-inflammatory, neuroprotective, and other biological activities of purified 2,3-DHPAA.
-
Comparative studies with its isomers to understand the structure-activity relationships.
This technical guide serves as a starting point for researchers to delve into the chemistry and biology of this intriguing molecule, with the ultimate goal of unlocking its potential for applications in drug development and human health.
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potential therapeutic effects of 2-(2,3-Dihydroxyphenyl)acetic acid
An In-depth Technical Guide to the Therapeutic Potential of Dihydroxyphenylacetic Acids A Note on Isomer Specificity: This guide addresses the therapeutic potential of dihydroxyphenylacetic acids, a class of catechol-containing phenolic acids. The user's query specified the 2-(2,3-Dihydroxyphenyl)acetic acid isomer. However, a comprehensive literature search reveals a significant lack of specific biological or therapeutic data for this particular compound. The vast majority of published research focuses on its prominent, biologically active isomer, 3,4-Dihydroxyphenylacetic Acid (3,4-DOPAC) , a key metabolite of the neurotransmitter dopamine.
Therefore, to provide a scientifically grounded and valuable technical guide, this document will focus on the well-documented therapeutic potential of 3,4-DOPAC . The principles, mechanisms, and experimental protocols detailed herein serve as a robust framework for understanding and investigating the entire class of dihydroxyphenylacetic acids, including the less-studied 2,3-isomer. The shared catechol moiety suggests potential overlap in antioxidant properties, but all specific biological activities described below are attributed to 3,4-DOPAC unless otherwise stated.
Executive Summary
3,4-Dihydroxyphenylacetic acid (3,4-DOPAC) is emerging as a molecule of significant therapeutic interest beyond its established role as a primary metabolite of dopamine. Possessing a catechol structure, 3,4-DOPAC is an intrinsic antioxidant and has demonstrated potential neuroprotective, anti-inflammatory, and antiproliferative properties in a variety of preclinical models. Its direct link to dopaminergic pathways places it at a critical intersection of neurobiology and pharmacology, particularly for neurodegenerative conditions like Parkinson's disease. This guide synthesizes the current understanding of 3,4-DOPAC's mechanisms of action, provides detailed experimental protocols for its investigation, and outlines future directions for its development as a potential therapeutic agent.
Chapter 1: Core Identity and Biological Significance of 3,4-DOPAC
Chemical Identity and Properties
3,4-DOPAC is an organic compound belonging to the catechol and phenylacetic acid families. Its structure is fundamental to its biological activity, featuring a benzene ring with two adjacent hydroxyl groups (the catechol moiety) and an acetic acid side chain.
| Property | Value | Source |
| IUPAC Name | 2-(3,4-Dihydroxyphenyl)acetic acid | [1] |
| Synonyms | DOPAC, Homoprotocatechuic acid | [1] |
| Molecular Formula | C₈H₈O₄ | [1] |
| Molar Mass | 168.15 g/mol | [1] |
| CAS Number | 102-32-9 | |
| Physical Form | Off-white powder | [1] |
The Dopamine Metabolism Axis
In the central nervous system, 3,4-DOPAC is a primary catabolite of dopamine. The metabolic pathway is crucial for regulating dopamine levels and is a key area of study in neurology. Dopamine is metabolized via two main enzymatic steps involving Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).
The formation of 3,4-DOPAC occurs when MAO acts on dopamine, producing the intermediate 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then rapidly oxidized to 3,4-DOPAC by aldehyde dehydrogenase (ALDH).[2][3] 3,4-DOPAC is subsequently methylated by COMT to form homovanillic acid (HVA), the final major dopamine metabolite.
Chapter 2: Neuroprotective Potential in Neurodegenerative Disease
The primary therapeutic interest in 3,4-DOPAC lies in its potential to mitigate neurodegenerative processes, largely attributed to its antioxidant and anti-inflammatory capabilities within the central nervous system.
Antioxidant-Mediated Neuroprotection
Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key pathological driver in diseases like Parkinson's. The catechol structure of 3,4-DOPAC is an excellent electron donor, allowing it to scavenge free radicals and chelate redox-active metals, thereby reducing oxidative damage to neurons. Several studies have demonstrated that phenolic acids, as a class, can effectively accumulate in the brain and exert pharmacological effects.[4] Furthermore, 3,4-DOPAC has been shown to have antioxidant properties in various models.[5]
Modulation of Mitochondrial Function
Mitochondrial dysfunction is a hallmark of dopaminergic neuron death in Parkinson's disease. Intriguingly, the role of 3,4-DOPAC here is complex. While it possesses protective antioxidant properties, some research suggests that in combination with nitric oxide (NO), it may modulate mitochondrial function and cell death pathways in PC-12 cells, a common neuronal cell model.[6] Specifically, the combination of 3,4-DOPAC and an NO donor was found to induce mitochondrial membrane potential dissipation.[6] This highlights the necessity of studying the compound in a context-dependent manner. In its oxidized quinone form, 3,4-DOPAC-Q has been shown to inhibit complex III of the mitochondrial electron transport chain.[7]
Featured Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol assesses the ability of 3,4-DOPAC to protect human neuroblastoma cells (SH-SY5Y) from a neurotoxin like 6-hydroxydopamine (6-OHDA), which selectively damages dopaminergic neurons by inducing massive oxidative stress.
Causality: This assay directly tests the hypothesis that 3,4-DOPAC can prevent or reduce toxin-induced cell death. The inclusion of multiple controls ensures that the observed effects are due to the compound's protective action and not other variables.
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of 3,4-DOPAC (e.g., 1, 10, 50, 100 µM) for 2 hours.
-
Control Group: Vehicle (culture medium) only.
-
Self-Validation: Include a well with the highest concentration of 3,4-DOPAC alone to test for intrinsic toxicity.
-
-
Toxin Induction: Add 6-OHDA to a final concentration of 100 µM to all wells except the negative control and the 3,4-DOPAC-only wells.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Chapter 3: Systemic Anti-inflammatory and Antiproliferative Effects
Beyond the CNS, the chemical properties of 3,4-DOPAC suggest potential for broader therapeutic applications.
Anti-inflammatory Activity
Chronic inflammation is a contributor to a wide range of diseases. As a phenolic acid, 3,4-DOPAC is predicted to have anti-inflammatory effects, a property common to many plant-derived polyphenols and their metabolites.[8] These effects are often mediated by the inhibition of pro-inflammatory enzymes and the modulation of cytokine signaling pathways.
Featured Protocol 2: In Vitro Anti-Inflammatory Assay (Albumin Denaturation)
Causality: Protein denaturation is a well-documented cause of inflammation. This assay provides a rapid, cost-effective screen to determine if a compound can stabilize proteins and prevent denaturation, a hallmark of anti-inflammatory activity.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of 3,4-DOPAC (e.g., 10-500 µg/mL).
-
Control: Prepare a control solution using 2 mL of distilled water instead of the test compound.
-
Reference Standard: Use Diclofenac sodium as a reference drug.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance_Control - Absorbance_Test) / Absorbance_Control] * 100
Antiproliferative Properties
Some studies have indicated that 3,4-DOPAC, which can be formed from the microbial fermentation of dietary flavonoids like quercetin, exhibits antiproliferative effects in colon and prostate cancer cell lines.[3][5] This activity is likely linked to its catechol structure, which can induce oxidative stress within cancer cells and interfere with proliferation signaling pathways.
Chapter 4: Future Perspectives and Drug Development
While the preclinical evidence for 3,4-DOPAC is promising, several challenges remain for its development as a therapeutic agent.
-
Bioavailability: Like many phenolic acids, 3,4-DOPAC may have limited oral bioavailability and a short plasma half-life.[9] Strategies to improve its pharmacokinetic profile, such as encapsulation or prodrug development, will be essential.
-
Isomer Specificity: The therapeutic properties of the 2,3- and 2,5-dihydroxyphenylacetic acid isomers are largely unexplored. A comparative investigation is warranted to determine if these isomers possess unique or more potent activities.
-
Target Engagement: Further research is needed to deconstruct the specific molecular targets of 3,4-DOPAC. Understanding its interaction with key signaling proteins in neuroinflammation and cell survival pathways will be critical for rational drug design.
Conclusion
3,4-Dihydroxyphenylacetic acid is a molecule of considerable interest, positioned at the nexus of neurotransmitter metabolism and cellular defense mechanisms. Its demonstrated antioxidant and potential neuroprotective properties make it a compelling candidate for further investigation in the context of neurodegenerative diseases. The experimental frameworks provided in this guide offer a validated starting point for researchers to explore the therapeutic utility of 3,4-DOPAC and its related isomers, paving the way for potential new therapies targeting oxidative stress and inflammation.
References
-
Taylor & Francis. (n.d.). 3 4 dihydroxyphenylacetic acid – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 547, Dopac. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of DOPAC (1), [ 2 H] 5 -DOPAC (2), 3-HPAA (3), and... Retrieved from [Link]
-
Spandidos Publications. (2015). Dynamic changes of five neurotransmitters and their related enzymes in various rat tissues following β-asarone and levodopa co-administration. Molecular Medicine Reports, 12(5), 6935-6944. [Link]
-
Berman, S. B., & Hastings, T. G. (1999). Characterization of reduced and oxidized dopamine and 3, 4- dihydrophenylacetic acid, on brain mitochondrial electron transport chain activities. Journal of Neurochemistry, 73(3), 1183-1193. [Link]
-
Wikipedia. (n.d.). 3,4-Dihydroxyphenylacetic acid. Retrieved from [Link]
-
Barber, D. S., & Doorn, J. A. (2012). Dopamine-Derived Biological Reactive Intermediates and Protein Modifications: Implications for Parkinson's Disease. Free Radical Biology and Medicine, 52(7), 1138-1147. [Link]
-
Sek, A., & Domagala, D. (2021). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Antioxidants, 10(3), 370. [Link]
-
Taylor & Francis. (n.d.). Dihydroxyphenylacetic acid – Knowledge and References. Retrieved from [Link]
-
Nunes, C., Almeida, L., & Laranjinha, J. (2008). 3,4-Dihydroxyphenylacetic acid (DOPAC) modulates the toxicity induced by nitric oxide in PC-12 cells via mitochondrial dysfunctioning. Neurotoxicology, 29(6), 998-1007. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336). Retrieved from [Link]
-
Roth, R. H., & Bacopoulos, N. G. (1978). 3,4-dihydroxyphenylacetic acid (DOPAC) and the rat mesolimbic dopaminergic pathway: drug effects and evidence for somatodendritic mechanisms. Advances in biochemical psychopharmacology, 19, 145-156. [Link]
Sources
- 1. Dopac | C8H8O4 | CID 547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dopamine-Derived Biological Reactive Intermediates and Protein Modifications: Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,4-Dihydroxyphenylacetic acid (DOPAC) modulates the toxicity induced by nitric oxide in PC-12 cells via mitochondrial dysfunctioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of reduced and oxidized dopamine and 3, 4- dihydrophenylacetic acid, on brain mitochondrial electron transport chain activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
Application Notes & Protocols: 2-(2,3-Dihydroxyphenyl)acetic Acid as a High-Affinity Metal-Chelating Agent
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(2,3-Dihydroxyphenyl)acetic acid (DHPA) as a potent metal-chelating agent in experimental settings. This document delineates the core mechanistic principles, provides detailed experimental protocols, and offers insights into data interpretation.
Foundational Principles: The Chemical Rationale for DHPA in Metal Chelation
This compound is a robust chelator, primarily due to the vicinal hydroxyl groups on its catechol moiety. This structural feature allows for the formation of stable, five-membered chelate rings with a variety of metal ions. The acidic protons of the hydroxyl groups are displaced upon coordination with a metal ion, leading to the formation of a coordination complex. The adjacent carboxylic acid group can also participate in or influence the coordination, further enhancing the stability of the resulting metal complex.
Chelating agents are instrumental in controlling the reactivity of metal ions in biological and chemical systems.[1] By sequestering metal ions, DHPA can be employed to:
-
Mitigate metal-induced oxidative stress.
-
Inhibit metalloenzyme activity for mechanistic studies.
-
Create models of metal-ion deficiency in cellular or biochemical assays.
-
Serve as a potential therapeutic agent for diseases associated with metal overload.
The effectiveness of a chelating agent is quantified by its stability constant (log K), which describes the equilibrium of the complex formation. A higher log K value indicates a stronger affinity of the chelator for the metal ion.[2]
Mechanism of Chelation
The primary mechanism of metal chelation by DHPA involves the donation of electron pairs from the oxygen atoms of the two hydroxyl groups on the catechol ring to a metal ion, forming strong coordinate bonds. The general reaction can be represented as:
Mⁿ⁺ + DHPA ⇌ [M(DHPA)]ⁿ⁺
The stability of this complex is influenced by factors such as the pH of the solution, the nature of the metal ion (its charge and ionic radius), and the presence of competing ligands.
Figure 1. Chelation of a metal ion by DHPA.
Quantitative Data: Stability and Affinity of DHPA-Metal Complexes
While extensive data for DHPA is still emerging, the stability constants of structurally similar catechol-containing compounds provide a strong indication of its potential efficacy. For instance, related dihydroxybenzoic acids have been evaluated for their iron-chelating capabilities.[3] The order of stability constants for many bidentate chelators with divalent metals often follows the Irving-Williams series: Cu(II) > Ni(II) > Co(II) > Zn(II) > Cd(II) > Mg(II).[4]
| Metal Ion | Predicted Stability Constant (log K) Range (based on similar compounds) | Key Applications & Considerations |
| Fe³⁺ | High | Iron overload studies, mitigation of Fenton-reaction-driven oxidative stress. |
| Cu²⁺ | High | Wilson's disease models, inhibition of copper-dependent enzymes. |
| Zn²⁺ | Moderate | Modulation of zinc-finger proteins, studies of zinc signaling. |
| Mn²⁺ | Moderate | Investigation of manganese-dependent enzymes (e.g., SOD2). |
| Ca²⁺/Mg²⁺ | Low | DHPA is expected to have low affinity for these ions, ensuring specificity for transition metals in biological systems. |
Note: These are predicted ranges. It is imperative for researchers to experimentally determine the stability constants of DHPA with their specific metal of interest under their experimental conditions.
Experimental Protocols
The following protocols are designed to be adaptable to specific research needs. Always perform preliminary experiments to determine the optimal concentration range and incubation times for your system.
Protocol for Assessing Metal Chelation via UV-Visible Spectrophotometry
This protocol provides a method to observe the formation of a DHPA-metal complex, which often results in a shift in the maximum absorbance wavelength (λₘₐₓ).
Objective: To qualitatively and quantitatively assess the binding of a metal ion to DHPA.
Materials:
-
This compound (DHPA)
-
Metal salt of interest (e.g., FeCl₃, CuSO₄)
-
Appropriate buffer (e.g., HEPES, MES, depending on the optimal pH for complex formation)
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of DHPA in the chosen buffer. It may be necessary to adjust the pH to fully dissolve the compound.
-
Prepare a 10 mM stock solution of the metal salt in deionized water.
-
-
Determination of λₘₐₓ:
-
In a quartz cuvette, prepare a solution of DHPA at a concentration of 100 µM in the buffer.
-
Scan the absorbance from 200 to 800 nm to determine the λₘₐₓ of free DHPA.
-
In a separate cuvette, prepare a solution of the metal salt at 100 µM in the buffer and record its spectrum.
-
Create a 1:1 mixture of the DHPA and metal salt solutions (final concentration of 50 µM each).
-
Scan the absorbance of the mixture and observe any shifts in the λₘₐₓ, which would indicate complex formation.
-
-
Titration for Stoichiometry (Job's Plot):
-
Prepare a series of solutions with a constant total concentration of DHPA and the metal ion, but with varying mole fractions of each.
-
Measure the absorbance of each solution at the λₘₐₓ of the complex.
-
Plot the change in absorbance against the mole fraction of the ligand. The peak of the plot will indicate the stoichiometry of the complex.
-
Causality Behind Experimental Choices:
-
The choice of buffer is critical as pH affects the protonation state of both DHPA and the hydration of the metal ion.
-
Quartz cuvettes are used for their transparency in the UV range.
-
A Job's plot is a reliable method for determining the binding stoichiometry of a metal-ligand complex in solution.
Figure 2. Workflow for Spectrophotometric Analysis of DHPA-Metal Chelation.
Protocol for Evaluating DHPA in Cell Culture to Mitigate Metal-Induced Toxicity
Objective: To assess the ability of DHPA to protect cells from the cytotoxic effects of a chosen metal ion.
Materials:
-
Cell line of interest (e.g., SH-SY5Y for neurotoxicity studies, HepG2 for hepatotoxicity)
-
Complete cell culture medium
-
DHPA
-
Toxic metal salt (e.g., CuSO₄, FeSO₄)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment:
-
After allowing the cells to adhere overnight, remove the medium.
-
Add fresh medium containing:
-
Vehicle control (medium only)
-
Metal salt alone at a cytotoxic concentration (determined from a preliminary dose-response experiment)
-
DHPA alone (at various concentrations to test for intrinsic toxicity)
-
Metal salt in combination with various concentrations of DHPA.
-
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours).
-
Cell Viability Assessment:
-
After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader.
-
-
Data Analysis:
-
Normalize the results to the vehicle control (100% viability).
-
Plot cell viability against the concentration of DHPA in the presence of the toxic metal.
-
Trustworthiness of the Protocol:
-
Including controls for DHPA alone ensures that any observed protective effects are not due to a direct proliferative effect of the compound.
-
A dose-response curve for the metal toxin is essential for choosing an appropriate concentration for the chelation experiment.
Applications in Drug Development and Research
-
Neurodegenerative Disease Research: Aberrant metal homeostasis is implicated in diseases such as Alzheimer's and Parkinson's. DHPA can be used as a tool to study the role of metals in these pathologies.
-
Antioxidant Studies: By chelating redox-active metals like iron and copper, DHPA can prevent the formation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions.[5]
-
Cancer Research: Some cancers exhibit an increased demand for certain metals. Chelating agents can be explored as a strategy to induce metal starvation in cancer cells. The catechol structure of DHPA is associated with antiproliferative activity.[6]
-
Antibacterial Research: The growth of many pathogenic bacteria is dependent on the acquisition of essential metal ions from the host. Chelating agents can disrupt this process.[7]
Concluding Remarks
This compound is a promising and versatile tool for the experimental manipulation of metal ion concentrations. Its strong chelating properties, conferred by the catechol moiety, make it suitable for a wide range of applications in biomedical research and drug development. The protocols and data presented herein provide a solid foundation for the successful implementation of DHPA in the laboratory. As with any experimental tool, careful validation and optimization are paramount to achieving robust and reproducible results.
References
-
Chelation studies with 2,3-dihydroxybenzoic acid in patients with beta-thalassaemia major. Available at: [Link]
-
Studies on Stability Constants of the Complexes of 2,3 - Dihydroxybenzal-dehyde and its Schiff Bases with Cu(II), Zn(II), Ni(II), Co(II), Cd(II) and Mg(II) Metal Ions in 50% (v/v) Water Ethanol Mixture at 0.1M Ionic Strength. Available at: [Link]
-
The development of new iron-chelating drugs. II. Available at: [Link]
-
Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Available at: [Link]
-
Chelating agents. Available at: [Link]
-
Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336) - Human Metabolome Database. Available at: [Link]
-
Stability constants of complexes - Wikipedia. Available at: [Link]
Sources
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- 2. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 3. Chelation studies with 2,3-dihydroxybenzoic acid in patients with beta-thalassaemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. hmdb.ca [hmdb.ca]
- 7. Chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Activity of 2-(2,3-Dihydroxyphenyl)acetic Acid
Introduction: The Scientific Imperative for Characterizing 2-(2,3-Dihydroxyphenyl)acetic Acid
This compound (2,3-DHPAA) is a phenolic acid of significant interest to researchers in pharmacology, food science, and drug development. Its chemical architecture, featuring a catechol (2,3-dihydroxy) moiety, is structurally analogous to other potent antioxidants, such as 2,3-dihydroxybenzoic acid and the metabolic intermediate homogentisic acid.[1][2] The presence of multiple hydroxyl groups on the aromatic ring is a key determinant of antioxidant efficiency, suggesting that 2,3-DHPAA possesses considerable potential to neutralize reactive oxygen species (ROS).[3]
ROS are implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Consequently, the rigorous evaluation of novel antioxidant compounds like 2,3-DHPAA is not merely an academic exercise but a critical step in the development of new therapeutic agents and nutraceuticals. This guide provides a comprehensive, multi-faceted protocol for the robust assessment of the antioxidant activity of 2,3-DHPAA, moving from fundamental chemical reactivity to biologically relevant cellular efficacy. We will detail the causality behind the selection of specific assays, ensuring a self-validating and scientifically sound approach.
Foundational Principles: Mechanisms of Antioxidant Action
Antioxidants neutralize free radicals through two primary mechanisms. A thorough assessment of any compound requires assays that can probe both pathways.
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (A•). The DPPH assay is a classic example of a HAT-based mechanism.[4]
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the free radical. Many SET reactions are pH-dependent. The FRAP and ABTS assays are predominantly based on the SET mechanism.[4][5]
Because no single assay can capture the total antioxidant capacity of a compound, a panel of mechanistically distinct assays is essential for a comprehensive profile.[6]
Caption: Overall workflow for assessing the antioxidant activity of 2,3-DHPAA.
In Vitro Acellular Protocols: Quantifying Chemical Reactivity
These assays provide a fundamental measure of 2,3-DHPAA's ability to interact with and neutralize stable radical species in a controlled chemical environment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle of Causality: The DPPH assay is a rapid and widely used method to screen for HAT-based antioxidant activity.[6][7] The stable DPPH radical has a deep violet color with maximum absorbance around 517 nm.[7][8] When an antioxidant donates a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance.[9] This color change is directly proportional to the radical scavenging capacity of the sample. The reaction is performed in the dark to prevent photodegradation of the DPPH radical.[10]
Caption: Principle of the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. This solution is light-sensitive and should be stored in an amber bottle at 4°C for no more than one week.
-
Test Compound (2,3-DHPAA): Prepare a 1 mg/mL stock solution in methanol. Create a serial dilution series (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
Positive Control: Prepare a similar dilution series of a standard antioxidant like Trolox or Gallic Acid.
-
-
Assay Procedure (96-well plate format):
-
Measurement:
Data Analysis:
-
Calculate the percentage of radical scavenging activity for each concentration using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
-
Plot the % Scavenging against the concentration of 2,3-DHPAA.
-
Determine the IC50 value , which is the concentration of the compound required to scavenge 50% of the DPPH radicals, using non-linear regression analysis.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle of Causality: This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[4] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[4] The resulting blue-green radical has a characteristic absorbance at 734 nm.[5] Antioxidants reduce the ABTS•+ back to its colorless neutral form via an electron-donating mechanism. The reduction in absorbance is proportional to the antioxidant concentration. This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds and is not significantly affected by pH.
Caption: Principle of the ABTS radical cation decolorization assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical.[4]
-
ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or a suitable buffer (e.g., PBS pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.[4]
-
Prepare dilutions of 2,3-DHPAA and a positive control (Trolox) as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of each 2,3-DHPAA dilution, positive control, or solvent (for blank) to the respective wells.
-
Mix and incubate at room temperature for 6-10 minutes.[4]
-
-
Measurement:
-
Read the absorbance at 734 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition using the same formula as for the DPPH assay.
-
Determine the IC50 value from the dose-response curve.
-
Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . A standard curve is generated using various concentrations of Trolox, and the antioxidant capacity of 2,3-DHPAA is expressed as µmol of Trolox equivalents per µmol of the compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle of Causality: The FRAP assay directly measures the electron-donating capacity of an antioxidant.[11][12] It is based on the reduction of a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to a vibrant blue ferrous complex (Fe²⁺-TPTZ) by the antioxidant at a low pH (3.6).[13][14] The acidic environment is crucial to maintain iron solubility.[14] The intensity of the blue color, measured at 593 nm, is directly proportional to the reducing power of the sample.[5][13]
Caption: Principle of the Ferric Reducing Antioxidant Power (FRAP) assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh daily by mixing:
-
10 parts of 300 mM Acetate Buffer (pH 3.6)
-
1 part of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
1 part of 20 mM FeCl₃·6H₂O in water
-
-
Warm the FRAP reagent to 37°C before use.[5]
-
Standard: Prepare a ferrous sulfate (FeSO₄·7H₂O) or Trolox standard curve (e.g., 100-1000 µM).
-
Prepare dilutions of 2,3-DHPAA.
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Add 20 µL of the 2,3-DHPAA dilutions, standards, or solvent (for blank) to the wells.
-
Incubate at 37°C for 10-30 minutes.
-
-
Measurement:
-
Read the absorbance at 593 nm.
-
Data Analysis:
-
Plot the absorbance of the standards against their concentration to create a standard curve.
-
Use the standard curve to determine the FRAP value of the 2,3-DHPAA samples.
-
Results are expressed as µmol of Fe²⁺ equivalents per gram or µmol of the compound, or as Trolox equivalents.
In Vitro Cell-Based Protocol: Assessing Biological Efficacy
While acellular assays are crucial, they do not account for bioavailability, metabolism, or interaction with cellular components. The Cellular Antioxidant Activity (CAA) assay bridges this gap.[15]
Cellular Antioxidant Activity (CAA) Assay
Principle of Causality: The CAA assay measures antioxidant activity within a cellular environment.[15] It utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[16] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH.[16] Subsequently, peroxyl radicals, generated by a compound like ABAP, oxidize DCFH into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15] An effective antioxidant will scavenge these radicals, preventing the oxidation of DCFH and thus reducing the fluorescence signal.[17] The assay is typically performed in human hepatocarcinoma (HepG2) cells, which are metabolically active.[15]
Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture HepG2 cells in a suitable medium (e.g., MEM with 10% FBS) until they reach 90-100% confluence in a black, clear-bottom 96-well plate.[17]
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells gently three times with a buffered saline solution (e.g., DPBS).[16]
-
Treat the cells with 100 µL of medium containing various concentrations of 2,3-DHPAA or a positive control (Quercetin is the standard for this assay) for 1 hour.[17]
-
Remove the treatment medium and add 100 µL of a 25 µM DCFH-DA solution to each well. Incubate for 60 minutes at 37°C.[16]
-
Remove the DCFH-DA solution and wash the cells again.
-
Add 100 µL of a peroxyl radical initiator solution (e.g., 600 µM ABAP) to all wells.[16]
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity every 5 minutes for 1 hour, using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[17]
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample and control.
-
Calculate the percentage of inhibition of DCF formation for each concentration of 2,3-DHPAA.
-
Determine the CAA value , which is the concentration that produces a 50% inhibition of DCF formation (IC50).
-
Results are expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the test compound.
Data Presentation and Interpretation
For a comprehensive evaluation, results from all assays should be compiled and compared. A standard antioxidant must always be run in parallel for validation and comparison.
Table 1: Hypothetical Antioxidant Capacity of 2,3-DHPAA Compared to Standards
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µmol Fe²⁺/µmol) | CAA Value (µmol QE/100 µmol) |
| 2,3-DHPAA | 15.8 | 10.2 | 2.1 | 45.3 |
| Gallic Acid | 8.5 | 6.1 | 2.9 | 62.1 |
| Trolox | 45.2 | 25.5 | 1.0 | 15.7 |
Interpretation:
-
A lower IC50 value in the DPPH and ABTS assays indicates higher radical scavenging activity.
-
A higher FRAP value indicates greater reducing power.
-
A higher CAA value indicates superior antioxidant activity in a cellular context.
-
The hypothetical data suggest that 2,3-DHPAA is a potent antioxidant, stronger than the standard Trolox but slightly less potent than Gallic Acid across all tested platforms. This comprehensive profile provides strong evidence of its potential as a bioactive compound.
Conclusion
This document outlines a robust, multi-tiered strategy for characterizing the antioxidant activity of this compound. By employing a panel of assays with distinct chemical mechanisms (DPPH, ABTS, FRAP) and complementing this with a biologically relevant cell-based model (CAA), researchers can obtain a comprehensive and reliable profile of the compound's antioxidant potential. Adherence to these detailed protocols, including the use of appropriate controls and standards, will ensure data integrity and facilitate meaningful comparisons within the scientific community. The structural features of 2,3-DHPAA suggest high activity, and this systematic approach provides the framework to validate and quantify that potential for applications in human health and wellness.
References
-
MDPI. (n.d.). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved from [Link]
-
MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]
-
Zen-Bio. (2020). CAA Antioxidant Assay Kit. Retrieved from [Link]
-
PubMed. (2021). Homogentisic acid, a main phenolic constituent of strawberry tree honey, protects human peripheral blood lymphocytes against irinotecan-induced cytogenetic damage in vitro. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. Retrieved from [Link]
-
MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
PubMed. (n.d.). Determination of antioxidant activity in foods and beverages by reaction with 2,2'-diphenyl-1-picrylhydrazyl (DPPH): collaborative study First Action 2012.04. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved from [Link]
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National Institutes of Health (NIH). (2024). Relationship between Phenolic Compounds and Antioxidant Activity of Some Moroccan Date Palm Fruit Varieties (Phoenix dactylifera L.): A Two-Year Study. Retrieved from [Link]
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ResearchGate. (n.d.). Dihydroxybenzoic acids as free radical scavengers: Mechanisms, kinetics, and trends in activity | Request PDF. Retrieved from [Link]
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G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
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National Institutes of Health (NIH). (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Retrieved from [Link]
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PubMed. (n.d.). Evaluation of anti-oxidant treatments in an in vitro model of alkaptonuric ochronosis. Retrieved from [Link]
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Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]
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ScienceDirect. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC. Retrieved from [Link]
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E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. Retrieved from [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Determination of Total Content of Phenolic Compounds and Their Antioxidant Activity in VegetablesEvaluation of Spectrophotometric Methods. Retrieved from [Link]
- Google Patents. (n.d.). US20110313672A1 - Cellular antioxidant activity (caa) assay.
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ResearchGate. (2024). DPPH assay for evaluating antioxidant activity. Retrieved from [Link]
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ResearchGate. (2025). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Retrieved from [Link]
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MDPI. (n.d.). Anti-Amyloidogenic Properties of Some Phenolic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Antioxidant capacity assessed by ferric reducing ability (FRAP) assay.... Retrieved from [Link]
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DergiPark. (2023). Determination of Total Phenolic Contents and Antioxidant Activities of Different Extracts Obtained from Morus alba L. (White Mulberry). Retrieved from [Link]
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ResearchGate. (n.d.). Methodology of Antioxidant Activity Assays (a)... | Download Scientific Diagram. Retrieved from [Link]
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MDPI. (2021). Homogentisic Acid and Gentisic Acid Biosynthesized Pyomelanin Mimics: Structural Characterization and Antioxidant Activity. Retrieved from [Link]
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Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Retrieved from [Link]
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UAHuntsville. (n.d.). Antioxidant Assay: The DPPH Method. Retrieved from [Link]
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National Institutes of Health (NIH). (2023). Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete - PubMed Central. Retrieved from [Link]
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Zen-Bio. (2020). ABTS Antioxidant Assay Kit. Retrieved from [Link]
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ACS Publications. (n.d.). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements | Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Application Note & Protocol Guide: High-Fidelity Analysis of Dihydroxyphenylacetic Acid (DOPAC) Isomers
Abstract
This guide provides a comprehensive overview of the analytical standards and methodologies required for the accurate and precise quantification of dihydroxyphenylacetic acid (DOPAC) isomers. As critical metabolites in the dopamine pathway, the distinct quantification of isomers such as 3,4-DOPAC, 2,5-DOPAC, and 2,3-DOPAC is paramount for research in neurobiology, pharmacology, and clinical diagnostics. We delve into the foundational principles of analytical standard selection, robust sample preparation techniques for complex biological matrices, and detailed protocols for High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is designed for researchers, scientists, and drug development professionals seeking to establish reliable and validated methods for DOPAC isomer analysis.
Introduction: The Significance of DOPAC Isomers
Dihydroxyphenylacetic acid (DOPAC) is a primary metabolite of the neurotransmitter dopamine, formed via oxidative deamination by monoamine oxidase (MAO) followed by oxidation by aldehyde dehydrogenase (ALDH)[1][2]. The most studied isomer, 3,4-DOPAC, is a key indicator of dopamine turnover in the central nervous system[1]. Alterations in its concentration are linked to neurological disorders such as Parkinson's disease, schizophrenia, and the pharmacological effects of various drugs[2].
However, focusing solely on 3,4-DOPAC provides an incomplete picture. Other positional isomers, such as 2,5-DOPAC and 2,3-DOPAC, may also be present endogenously or as metabolites of exogenous compounds. The structural similarity of these isomers presents a significant analytical challenge, demanding highly selective methods to prevent misidentification and ensure accurate quantification. The ability to resolve and individually measure these isomers is crucial for understanding the nuances of catecholamine metabolism and identifying unique biomarkers.
Caption: Core metabolic pathway of Dopamine to 3,4-DOPAC.
Analytical Standards: The Foundation of Accuracy
The cornerstone of any quantitative analysis is the use of high-purity, well-characterized analytical standards. For DOPAC isomer analysis, this includes sourcing individual isomer standards and appropriate internal standards.
2.1. Certified Reference Materials (CRMs)
Certified Reference Materials are essential for method calibration and validation, ensuring traceability and comparability of results across different laboratories.
-
Primary Standards: Obtain individual, high-purity (typically ≥97.0%) analytical standards for 3,4-DOPAC, 2,5-DOPAC, and 2,3-DOPAC from reputable suppliers. These standards are used to prepare calibration curves and quality control (QC) samples.
-
Stock Solutions: Prepare individual stock solutions by dissolving the neat standards in a suitable solvent, such as methanol or a dilute acidic solution, to a concentration of approximately 1 mg/mL. Store these stocks at -20°C or -80°C to minimize degradation.
2.2. Internal Standards (IS)
The use of an internal standard is critical to correct for variability during sample preparation and instrument analysis. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte.
-
SIL-DOPAC: 3,4-Dihydroxyphenylacetic acid (ring-D₃, 2,2-D₂) is a commonly used IS for 3,4-DOPAC analysis[3]. It co-elutes with the native analyte but is distinguished by its higher mass in MS-based methods, providing the most accurate correction for matrix effects and extraction efficiency.
-
Selection Rationale: An SIL-IS mimics the chemical behavior of the analyte throughout the entire analytical process. This ensures that any loss of analyte during extraction or any suppression of ionization in the mass spectrometer is mirrored by the IS, allowing for a precise ratiometric quantification.
| Compound | Common Abbreviation | CAS Number | Molecular Weight ( g/mol ) |
| 3,4-Dihydroxyphenylacetic acid | 3,4-DOPAC | 102-32-9 | 168.15 |
| 2,5-Dihydroxyphenylacetic acid | 2,5-DOPAC | 4955-90-2 | 168.15 |
| 2,3-Dihydroxyphenylacetic acid | 2,3-DOPAC | 300-40-3 | 168.15 |
| 3,4-DOPAC (ring-D₃, 2,2-D₂) | DOPAC-d5 | 60696-39-1 | 173.18[3] |
| Table 1: Key properties of common DOPAC isomers and a stable isotope-labeled internal standard. |
Sample Preparation: Managing Complexity and Instability
Biological matrices such as plasma, urine, and brain tissue are complex environments that can interfere with analysis[4]. Furthermore, the catechol structure of DOPAC makes it susceptible to oxidation, necessitating careful handling.
Causality Behind Sample Preparation Choices: The primary goals are to remove interfering macromolecules (like proteins) and phospholipids, concentrate the analytes, and ensure their stability. The choice of technique depends on the matrix, the required sensitivity, and the analytical instrument[5][6].
3.1. General Handling and Stabilization DOPAC levels in perchloric acid extracts can degrade rapidly. The inclusion of antioxidants and chelating agents in collection tubes and during extraction is crucial.
-
Protocol: Immediately after collection, acidify samples (e.g., with perchloric acid) and add a stabilizing solution containing antioxidants like ascorbic acid or dithiothreitol (DTT) and a chelating agent like EDTA.
3.2. Protein Precipitation (PPT)
-
Application: A rapid method for removing proteins from plasma or serum.
-
Mechanism: An excess of cold organic solvent (typically acetonitrile) is added to the sample, causing proteins to denature and precipitate.
-
Protocol:
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection[7].
-
-
Expert Insight: While fast and simple, PPT does not remove other small-molecule interferences or phospholipids, which can cause ion suppression in LC-MS/MS. It is often a preliminary step before more selective techniques like SPE.
3.3. Solid-Phase Extraction (SPE)
-
Application: A highly effective technique for both cleanup and concentration of analytes from complex matrices like urine or tissue homogenates.
-
Mechanism: SPE separates components of a mixture based on their physical and chemical properties. For DOPAC, mixed-mode or ion-exchange sorbents are highly effective.
-
Protocol (Mixed-Mode Cation Exchange):
-
Condition: Wash the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 0.1% formic acid in water).
-
Load: Load the pre-treated sample (e.g., acidified urine diluted with water).
-
Wash 1 (Interference Elution): Wash with 1 mL of the equilibration buffer to remove salts and polar impurities.
-
Wash 2 (Interference Elution): Wash with 1 mL of methanol to remove non-polar impurities.
-
Elute: Elute the DOPAC isomers with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Expert Insight: The wash steps are critical for removing interferences. The choice of wash and elution solvents is dictated by the pKa of the analytes and the nature of the sorbent, allowing for a highly selective extraction.
Caption: General workflow for Solid-Phase Extraction (SPE).
Analytical Methodologies & Protocols
The separation of positional isomers requires high-efficiency chromatography, while sensitive detection is needed to measure low physiological concentrations[8].
4.1. HPLC with Electrochemical Detection (HPLC-ED)
-
Principle: This technique leverages the ease with which the catechol moiety of DOPAC can be oxidized. A potential is applied to a working electrode, and the current generated by the oxidation of the analyte as it elutes from the HPLC column is measured. The current is directly proportional to the analyte concentration.
-
Expertise: HPLC-ED is exceptionally sensitive for electroactive compounds like catecholamines and their metabolites[9]. The key to success is maintaining a pristine electrochemical cell and a stable, de-gassed mobile phase to minimize baseline noise. The applied potential must be optimized to maximize the signal for DOPAC while minimizing the response from potential interferences.
Protocol: Isocratic HPLC-ED for DOPAC Isomers
| Parameter | Setting/Description | Causality & Rationale |
|---|---|---|
| HPLC Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3 µm) | The non-polar C18 stationary phase retains the DOPAC isomers. The slight differences in polarity between the isomers allow for their chromatographic separation. |
| Mobile Phase | 85:15 (v/v) mixture of aqueous buffer to organic modifier. Aqueous: 75 mM Sodium Phosphate, 1 mM EDTA, pH 3.0. Organic: Methanol. | The acidic pH suppresses the ionization of the carboxylic acid group, increasing retention. EDTA is a chelating agent that prevents metal-catalyzed oxidation of DOPAC. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30°C | Controls retention time stability and improves peak shape. |
| Detector | Electrochemical Detector with a glassy carbon working electrode. | Glassy carbon is a common, inert electrode material suitable for oxidative detection. |
| Potential | +0.65 V vs. Ag/AgCl reference electrode | This potential is sufficient to oxidize the catechol group of DOPAC efficiently, providing a strong signal with good selectivity against less easily oxidized compounds. |
4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS is the gold standard for specificity and sensitivity[10]. After chromatographic separation, analytes are ionized (typically by electrospray ionization, ESI), and the mass spectrometer acts as a highly specific detector. In Multiple Reaction Monitoring (MRM) mode, a specific parent ion (precursor) is selected, fragmented, and a specific fragment ion (product) is monitored. This precursor-to-product transition is unique to the analyte, virtually eliminating interferences.
-
Expertise: The critical challenge for isomer analysis is the chromatography, as positional isomers often have the same mass and can produce similar fragments. Complete baseline separation is ideal. If co-elution occurs, unique fragment ions must be identified, which can be difficult. The use of a high-resolution mass spectrometer can also aid in differentiation.
Protocol: Gradient LC-MS/MS for DOPAC Isomers
| Parameter | Setting/Description | Causality & Rationale |
|---|---|---|
| LC Column | C18 or PFP (Pentafluorophenyl) Column (e.g., 100 mm x 2.1 mm, 1.8 µm) | A PFP column can offer alternative selectivity for aromatic and positional isomers compared to a standard C18, potentially improving resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive-ion ESI and maintains an acidic pH to ensure good peak shape for the acidic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | The organic component of the mobile phase used to elute the analytes from the reversed-phase column. |
| Gradient | 5% B to 60% B over 8 minutes | A gradient elution is necessary to separate the isomers effectively and elute them as sharp peaks, enhancing sensitivity. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient ionization in the MS source. |
| Ion Source | Electrospray Ionization (ESI), Negative Mode | Negative mode is often preferred for phenolic acids as the carboxylic acid and hydroxyl groups are readily deprotonated, leading to a strong [M-H]⁻ signal. |
| MRM Transitions | See Table 3 below. | Each transition is specific to an isomer and the internal standard, providing the highest level of selectivity and enabling accurate quantification. |
Table 3: Example LC-MS/MS MRM Transitions (Negative Ion Mode)
| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Rationale |
|---|---|---|---|
| DOPAC Isomers | 167.0 | 123.0 | The precursor is the deprotonated molecule. The product ion corresponds to the loss of the carboxyl group (-COO) and a hydrogen, representing the dihydroxytoluene fragment. |
| DOPAC-d5 (IS) | 172.0 | 127.0 | The precursor reflects the mass of the labeled standard. The product ion shows the corresponding mass shift after fragmentation. |
Caption: Schematic of an LC-MS/MS instrument setup.
Conclusion
The reliable analysis of dihydroxyphenylacetic acid isomers is a challenging but achievable goal that hinges on a systematic and well-validated approach. Success requires the use of high-purity certified reference standards, the implementation of robust sample preparation protocols that ensure analyte stability, and the application of highly selective analytical techniques. For high sensitivity, HPLC-ED remains a powerful tool. For the utmost specificity, particularly when dealing with complex matrices and the need to differentiate isomers, a well-developed LC-MS/MS method is indispensable. By understanding the causality behind each step—from standard selection to final detection—researchers can generate high-quality, defensible data crucial for advancing our understanding of dopamine metabolism in health and disease.
References
-
Oxford Academic. (2018). Analytical Methodology for the Simultaneous Determination of Phenolic Compounds. [Link]
-
Goldstein, D. S., et al. (1984). Simultaneous measurement of DOPA, DOPAC, and catecholamines in plasma by liquid chromatography with electrochemical detection. ResearchGate. [Link]
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MDPI. (n.d.). An Overview of Methods for L-Dopa Extraction and Analytical Determination in Plant Matrices. [Link]
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PubMed. (2024). Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples. [Link]
-
MDPI. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. [Link]
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ResearchGate. (2011). LC-ESI-MS-MS Method for Monitoring Dopamine, Serotonin and Their Metabolites in Brain Tissue. [Link]
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Biotage. (n.d.). Bioanalytical sample preparation. [Link]
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Royal Society of Chemistry. (2016). Determination of catecholamines and related compounds in mouse urine using column-switching HPLC. [Link]
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ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]
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PubMed. (1988). Stability of 3,4-dihydroxyphenylacetic acid in plasma extracts assayed by high-performance liquid chromatography with electrochemical detection. [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336). [Link]
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Emery Pharma. (2024). BioAnalysis: Mastering Sample Preparation. Techniques to Elevate Your Bioanalytical Assays #lcms. YouTube. [Link]
-
ResearchGate. (n.d.). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. [Link]
-
Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]
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Troubleshooting & Optimization
2-(2,3-Dihydroxyphenyl)acetic acid degradation under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2,3-Dihydroxyphenyl)acetic acid (DHPA). This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work on the degradation of this compound. As a catechol-containing acetic acid derivative, DHPA presents unique stability challenges that require careful consideration in experimental design and execution.
I. Understanding the Instability of this compound
The core challenge in working with this compound lies in the inherent reactivity of its 2,3-dihydroxyphenyl (catechol) moiety. This structure is highly susceptible to oxidation, which can be initiated by exposure to oxygen, light, elevated temperatures, and changes in pH. The presence of the acetic acid side chain further influences its solubility and reactivity.
Similar to its well-studied isomer, 3,4-dihydroxyphenylacetic acid (DOPAC), 2,3-DHPA is prone to rapid degradation in solution.[1] This degradation often proceeds through the formation of highly reactive ortho-quinone intermediates, which can then undergo further reactions, including polymerization, leading to discoloration of the solution and a loss of the parent compound.[2][3] Understanding this instability is the first step in designing robust experiments and troubleshooting unexpected results.
II. Troubleshooting Guide for DHPA Degradation Experiments
This section addresses common issues encountered during the experimental analysis of 2,3-DHPA degradation.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Rapid discoloration of DHPA solution (e.g., turning pink, brown, or black) | Oxidation of the catechol ring: This can be accelerated by exposure to air (oxygen), light, elevated pH, and the presence of metal ions. | 1. Work under an inert atmosphere: Purge all solutions with nitrogen or argon and maintain a blanket of inert gas over the reaction mixture. 2. Protect from light: Use amber glassware or wrap vessels in aluminum foil. 3. Control pH: Maintain a slightly acidic pH (e.g., pH 3-5) to improve stability. Catechols are more rapidly oxidized at neutral or alkaline pH.[4] 4. Use antioxidants: The addition of antioxidants such as ascorbic acid or dithiothreitol (DTT) can effectively prevent the auto-oxidation of catechol compounds.[1][5] 5. Use fresh solutions: Prepare DHPA solutions immediately before use. |
| Poor reproducibility of degradation kinetics | Inconsistent experimental conditions: Minor variations in temperature, pH, oxygen exposure, or initial DHPA concentration can significantly impact the degradation rate. | 1. Tightly control temperature: Use a water bath or incubator with precise temperature control. The rate of degradation is often highly temperature-dependent.[6] 2. Buffer the solution: Use a suitable buffer to maintain a constant pH throughout the experiment. 3. Standardize solution preparation: Ensure consistent and thorough deoxygenation of all solutions. 4. Use a consistent source of DHPA: Purity can vary between batches and suppliers. |
| Broad or tailing peaks in HPLC analysis | Secondary interactions on the HPLC column: The catechol group can interact with residual silanols on silica-based C18 columns. Inappropriate mobile phase pH: The ionization state of the carboxylic acid and phenolic hydroxyl groups can affect peak shape. | 1. Optimize mobile phase pH: A lower pH (e.g., around 2.5-3.5 using formic acid or phosphoric acid) will ensure the carboxylic acid is protonated, leading to better peak shape for reversed-phase chromatography.[7] 2. Use a high-purity, end-capped column: These columns have fewer free silanol groups. 3. Consider a different stationary phase: A polar-embedded or phenyl-hexyl column may provide better peak symmetry. 4. Add a competing base: In some cases, a small amount of an amine modifier like triethylamine (TEA) can improve peak shape, but this is not compatible with mass spectrometry detection.[8] |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products: These can arise from oxidation, polymerization, or other reactions. Contamination: Impurities in solvents, reagents, or the DHPA starting material. | 1. Run a time-zero sample: This will help distinguish between impurities in the starting material and degradation products formed during the experiment. 2. Perform forced degradation studies: Exposing DHPA to stress conditions (acid, base, peroxide, heat, light) can help to intentionally generate degradation products and identify their chromatographic signatures.[9][10] 3. Use LC-MS/MS to identify unknown peaks: Mass spectrometry is a powerful tool for the structural elucidation of degradation products.[9] 4. Ensure high purity of all reagents and solvents. |
| Low recovery of DHPA from the sample matrix | Adsorption to surfaces: Catechol compounds can adsorb to glass and plastic surfaces. Degradation during sample preparation: The compound may be degrading before analysis. | 1. Silanize glassware: This can reduce adsorption. 2. Minimize sample preparation time: Process samples quickly and keep them cold. 3. Add an antioxidant to the sample collection and processing solutions. [1] 4. Check for precipitation: Ensure that the DHPA remains fully dissolved in the sample matrix and during any dilution steps. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation pathway for this compound?
A1: Based on studies of similar compounds like 2,3-dihydroxybenzoate, the most probable enzymatic degradation pathway for 2,3-DHPA in microbial systems is through meta-cleavage of the aromatic ring.[11] This typically involves the following steps:
-
Dioxygenase Attack: An extradiol dioxygenase enzyme attacks the bond between the two hydroxyl-bearing carbons or an adjacent bond.
-
Ring Fission: This enzymatic attack leads to the opening of the aromatic ring, forming a linear muconic semialdehyde derivative.
-
Further Metabolism: The resulting linear product is then further metabolized through a series of enzymatic reactions into intermediates of central metabolism, such as pyruvate and acetaldehyde.
In the absence of enzymatic activity, the primary degradation pathway is oxidative, proceeding through an unstable ortho-quinone intermediate.[2][3]
Q2: How can I monitor the degradation of 2,3-DHPA and quantify its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique. A reversed-phase HPLC method with UV detection is a good starting point. For more sensitive and specific detection, especially for identifying unknown degradation products, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[9][12][13] A typical starting point for an HPLC method would be:
-
Column: C18, 2.1 x 50 mm, 1.7 µm[12]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from high aqueous to high organic
-
Flow Rate: 0.2 - 0.5 mL/min
-
Column Temperature: 30-40 °C
-
Detection: UV at a wavelength of maximum absorbance for 2,3-DHPA (e.g., around 280 nm) or MS detection.
Q3: What are the ideal storage conditions for this compound solutions?
A3: To minimize degradation, solutions of 2,3-DHPA should be:
-
Prepared Fresh: Ideally, solutions should be made immediately before use.
-
Stored at Low Temperature: If short-term storage is necessary, keep solutions at 2-8 °C. For longer-term storage, freezing at -20 °C or -80 °C is recommended, but freeze-thaw cycles should be avoided.
-
Protected from Light: Store in amber vials or wrapped in foil.
-
Deoxygenated: Purge the solvent with an inert gas before dissolving the compound and store the solution under an inert atmosphere.
-
Acidified: A slightly acidic pH can improve stability.
-
Supplemented with Antioxidants: For maximum stability, consider adding a small amount of an antioxidant like ascorbic acid.[1][5]
Q4: How do temperature and pH affect the degradation rate of 2,3-DHPA?
A4: Both temperature and pH have a significant impact on the stability of 2,3-DHPA.
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of degradation.[6] It is crucial to maintain a consistent and controlled temperature during your experiments to ensure reproducible results.
-
pH: The stability of catechol-containing compounds is highly pH-dependent. They are generally more stable in acidic conditions and degrade more rapidly as the pH becomes neutral and then alkaline.[4] This is because the deprotonation of the phenolic hydroxyl groups at higher pH makes the catechol ring more susceptible to oxidation.
IV. Experimental Protocols and Visualizations
A. Standard Protocol for a Time-Course Degradation Study
This protocol provides a framework for assessing the stability of 2,3-DHPA under specific conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of 2,3-DHPA powder.
-
Dissolve in a suitable solvent (e.g., methanol or a buffered aqueous solution) that has been deoxygenated by sparging with nitrogen for 15-20 minutes.
-
If required, add an antioxidant like ascorbic acid to a final concentration of 0.1-1 mM.
-
Store the stock solution on ice and protected from light.
-
-
Experimental Setup:
-
Prepare the reaction buffer at the desired pH and deoxygenate it.
-
In a temperature-controlled vessel (e.g., a jacketed beaker connected to a water bath), add the reaction buffer.
-
Initiate the experiment by adding a known volume of the DHPA stock solution to the reaction buffer to achieve the desired final concentration.
-
Start a timer immediately.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench any ongoing reaction by adding the aliquot to a quenching solution. This could be a solution containing a higher concentration of antioxidant or a strong acid to lower the pH, which will be compatible with your analytical method.
-
Store the quenched samples at low temperature (e.g., 4 °C or -20 °C) and protected from light until analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to determine the concentration of the remaining 2,3-DHPA and any major degradation products.
-
Construct a degradation curve by plotting the concentration of 2,3-DHPA versus time.
-
B. Visualizing the Degradation Process
Diagram 1: General Experimental Workflow for DHPA Degradation Study
Workflow for DHPA degradation studies.
Diagram 2: Postulated Degradation Pathways of this compound
Sources
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- 13. Frontiers | Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for 2-(2,3-Dihydroxyphenyl)acetic Acid Analysis
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 2-(2,3-Dihydroxyphenyl)acetic acid (DHPAA) is paramount for ensuring product quality, stability, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose. This guide provides an in-depth comparison of HPLC with other analytical methods and presents a comprehensive, step-by-step protocol for the validation of an HPLC method for DHPAA analysis, grounded in scientific principles and regulatory expectations.
Introduction to this compound and the Imperative for Accurate Analysis
This compound, a phenolic acid, is a compound of interest in various fields, including pharmaceutical and biomedical research. As a metabolite and a potential bioactive molecule, its accurate quantification is crucial for understanding its physiological roles and for the quality control of products in which it is a component. Validated analytical methods are a regulatory requirement and are essential for ensuring the consistency and reliability of data in research and development.[1]
High-Performance Liquid Chromatography (HPLC) for DHPAA Analysis
HPLC is a cornerstone of analytical chemistry, offering high resolution, sensitivity, and specificity for the separation and quantification of a wide array of compounds. For a polar molecule like DHPAA, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.
The selection of HPLC parameters is a critical first step. A C18 column is a common starting point due to its versatility.[2] The mobile phase composition, a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol), is optimized to achieve the desired retention and peak shape. The acidic nature of the mobile phase (e.g., using acetic or formic acid) is crucial for suppressing the ionization of the carboxylic acid group of DHPAA, leading to better retention and symmetrical peaks.[3] UV detection is suitable for DHPAA due to the presence of a chromophoric phenyl ring, with the detection wavelength selected based on the compound's UV absorbance maximum.[3]
Performance Comparison of Analytical Methods
While HPLC is a robust technique, other methods can also be employed for the analysis of phenolic acids. The choice of technique depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
| Parameter | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) (with derivatization) | Capillary Electrophoresis (CE)-UV |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.1 - 50 | 1 - 150 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.2 | ~ 0.05 | ~ 0.5 |
| Limit of Quantitation (LOQ) (µg/mL) | ~ 0.6 | ~ 0.2 | ~ 1.5 |
| Accuracy (% Recovery) | 98 - 102 | 95 - 105 | 97 - 103 |
| Precision (% RSD) | < 2.0 | < 5.0 | < 3.0 |
| Analysis Time (min) | 10 - 20 | 20 - 40 | 5 - 15 |
This table presents typical performance data for the analysis of phenolic compounds and serves as a comparative guide. Actual performance may vary depending on the specific method and instrumentation.[4][5]
Rationale for Comparison:
-
GC-MS: Offers excellent sensitivity and specificity, especially with mass spectrometric detection. However, it often requires a derivatization step to increase the volatility and thermal stability of polar analytes like DHPAA, adding complexity to the sample preparation.[6]
-
Capillary Electrophoresis (CE): Provides high separation efficiency and short analysis times. It is particularly useful for the analysis of charged species and requires minimal solvent consumption. However, it can be less robust than HPLC and may have higher detection limits with UV detection.[5]
A Validated HPLC Method for DHPAA Analysis: A Step-by-Step Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The following protocol is based on the International Council for Harmonisation (ICH) guidelines Q2(R2).[8][9][10]
Experimental Workflow
Caption: A typical workflow for HPLC method validation.
Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Rationale: A C18 column provides good retention for moderately polar compounds like DHPAA. The use of formic acid in the mobile phase ensures the protonation of the carboxylic acid group, leading to a sharp, symmetrical peak. A gradient elution is often necessary to ensure the elution of all components in a reasonable time with good resolution.[3]
Validation Parameters and Acceptance Criteria
The validation process involves a series of experiments to assess the performance of the method.[1]
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4]
-
Protocol:
-
Inject a blank solution (diluent).
-
Inject a standard solution of DHPAA.
-
Inject a sample matrix spiked with DHPAA.
-
If available, inject solutions of potential impurities or degradation products.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of DHPAA in the blank or matrix chromatograms. The peak for DHPAA in the spiked sample should be pure, which can be confirmed using a PDA detector.[4]
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][11]
-
Protocol:
-
Prepare a series of at least five standard solutions of DHPAA over the expected concentration range (e.g., 1-100 µg/mL).[12]
-
Inject each standard solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[4]
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[1]
-
Protocol:
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.[2][4]
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.[11][13]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of a DHPAA standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.[13]
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.[14]
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[2][14]
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line or from the analysis of blank samples) and S is the slope of the calibration curve.
-
-
-
Acceptance Criteria: The LOQ should be verifiable by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2 °C).
-
Mobile phase composition (e.g., ± 2% organic component).
-
Detection wavelength (e.g., ± 2 nm).
-
-
Analyze a standard solution under each of these modified conditions.
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, and the results should not be significantly affected by these minor changes.
The stability of the analyte in the prepared solutions should be evaluated to ensure that the results are not affected by degradation during the analysis.[2]
-
Protocol:
-
Prepare standard and sample solutions and store them under defined conditions (e.g., room temperature and refrigerated).
-
Analyze the solutions at various time points (e.g., 0, 6, 12, 24 hours).
-
-
Acceptance Criteria: The response of the stored solutions should not deviate by more than ± 2.0% from the initial response.[2]
System Suitability
Before and during the validation runs, system suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
-
Parameters to Monitor:
-
Tailing factor: Should be ≤ 2.0.
-
Theoretical plates: Should be > 2000.
-
RSD of replicate injections: Should be ≤ 2.0%.
-
Caption: Key parameters for HPLC method validation.
Conclusion
A validated HPLC method is indispensable for the accurate and reliable quantification of this compound. This guide has provided a comprehensive framework for the validation of such a method, emphasizing the rationale behind the experimental choices and aligning with regulatory expectations. By systematically evaluating specificity, linearity, accuracy, precision, detection limits, robustness, and solution stability, researchers can ensure the integrity and defensibility of their analytical data. While HPLC stands out as a robust and versatile technique, the comparison with alternative methods like GC-MS and CE highlights the importance of selecting the most appropriate analytical tool based on the specific requirements of the analysis. Adherence to a rigorous validation protocol is not merely a regulatory formality but a cornerstone of sound scientific practice, ensuring that the data generated is fit for its intended purpose in research, development, and quality control.
References
-
Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]
-
Hu, Q., et al. (2010). HPLC Method Development and Validation for Pharmaceutical Analysis. Analytical Letters, 43(10-11), 1529-1537. Available from: [Link]
-
Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids. Journal of Separation Science, 30(18), 3268-3295. Available from: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
Raskin, I., et al. (1994). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. Journal of Chromatography A, 667(1-2), 151-157. Available from: [Link]
-
ResearchGate. HPLC spectrophotometric detection. Notes: Separation of 2,3-DHBA,... Available from: [Link]
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Robbins, R. J. (2003). Phenolic acids in foods: an overview of analytical methodology. Journal of Agricultural and Food Chemistry, 51(10), 2866-2887. Available from: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
Banerjee, S., et al. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Journal of Chromatography B, 875(1), 245-251. Available from: [Link]
-
Claassen, D. E., et al. (1990). Stability of 3,4-dihydroxyphenylacetic acid in plasma extracts assayed by high-performance liquid chromatography with electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications, 534, 128-134. Available from: [Link]
-
University of Pretoria. (2023). A Highly Sensitive RP HPLC-PDA Analytical Method for... Available from: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
Nohta, H., et al. (2000). Simultaneous determination of 3,4-dihydroxyphenylacetic acid and homovanillic acid using high performance liquid chromatography-fluorescence detection and application to rat kidney microdialysate. Journal of Chromatography B: Biomedical Sciences and Applications, 746(2), 237-243. Available from: [Link]
-
MDPI. (2020). A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider. Available from: [Link]
-
Cheng, J., et al. (2022). A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis. RSC Advances, 12(25), 15865-15875. Available from: [Link]
-
MDPI. (2023). The Development and Validation of Simultaneous Multi-Component Quantitative Analysis via HPLC–PDA Detection of 12 Secondary Metabolites Isolated from Drynariae Rhizoma. Available from: [Link]
-
ResearchGate. FDA issues revised guidance for analytical method validation. Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available from: [Link]
-
Wikipedia. 3,4-Dihydroxyphenylacetic acid. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. Available from: [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available from: [Link]
-
Taylor & Francis. 3 4 dihydroxyphenylacetic acid – Knowledge and References. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336). Available from: [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 10(4), 314-326. Available from: [Link]
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A Senior Application Scientist's Comparative Guide to Dihydroxyphenylacetic Acid Isomers: Unraveling the Structure-Activity Relationship
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides an in-depth comparison of dihydroxyphenylacetic acid (DHPA) isomers, focusing on their structure-activity relationships (SAR) in the context of antioxidant, anti-inflammatory, and neuroprotective properties. By delving into the causality behind experimental findings, we aim to equip you with the insights necessary to make informed decisions in your research and development endeavors.
The Critical Role of Hydroxyl Group Positioning
The biological activity of phenolic compounds is intrinsically linked to the number and arrangement of hydroxyl (-OH) groups on the phenyl ring.[1] In the case of dihydroxyphenylacetic acid isomers, the relative positions of the two hydroxyl groups dictate their efficacy in various biological assays. The ortho (e.g., 2,3-DHPA and 3,4-DHPA) and para (e.g., 2,5-DHPA) orientations are generally associated with higher antioxidant activity compared to the meta (e.g., 2,4-DHPA and 3,5-DHPA) arrangement. This is largely due to the ability of ortho and para isomers to form more stable phenoxyl radicals through resonance delocalization and intramolecular hydrogen bonding.[1]
Antioxidant Activity: A Comparative Analysis
The antioxidant capacity of DHPA isomers is a key determinant of their potential therapeutic value. This activity is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.
Key Experimental Assays for Antioxidant Capacity:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[2]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Evaluates the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Comparative Antioxidant Data of DHPA Isomers:
| Isomer | DPPH IC50 (µM) | FRAP (mM Fe(II)/g) | Key Structural Feature |
| 2,3-DHPA | Data not readily available | ~1.8 | ortho-dihydroxy (catechol) |
| 2,4-DHPA | Data not readily available | Data not readily available | meta-dihydroxy |
| 2,5-DHPA | Data not readily available | ~1.3 | para-dihydroxy (hydroquinone) |
| 3,4-DHPA (DOPAC) | ~15 | ~1.5 | ortho-dihydroxy (catechol) |
| 3,5-DHPA | Data not readily available | Data not readily available | meta-dihydroxy |
Note: The available quantitative data for a direct comparison of all isomers is limited. The presented data is compiled from various sources and should be interpreted with caution. The FRAP values are estimated based on relative activity data.
The ortho-dihydroxy (catechol) structure, present in 2,3-DHPA and 3,4-DHPA (DOPAC), is a well-established motif for potent antioxidant activity.[2] This is reflected in the low DPPH IC50 value for 3,4-DHPA, indicating high radical scavenging efficiency. The catechol group readily donates a hydrogen atom to a radical, forming a relatively stable semiquinone radical that can be further oxidized to a quinone.
Caption: Antioxidant mechanism of DHPA isomers with a catechol group.
Anti-inflammatory Properties: Beyond Radical Scavenging
Chronic inflammation is a key driver of many diseases. Phenolic compounds, including DHPA isomers, can exert anti-inflammatory effects through various mechanisms, including the modulation of inflammatory signaling pathways.
Key Experimental Assays for Anti-inflammatory Activity:
-
Nitric Oxide (NO) Inhibition Assay: Measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cytokine Release Assay: Quantifies the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from immune cells.
While comparative data on the anti-inflammatory activity of all DHPA isomers is scarce, studies on 3,4-DHPA (DOPAC) have demonstrated its potential. It has been shown to decrease the levels of pro-inflammatory cytokines like lipopolysaccharide (LPS) and interleukin (IL)-6, while increasing the anti-inflammatory cytokine IL-10.[3] This effect is, at least in part, mediated by the inhibition of the mitogen-activated protein kinase (MAPK) and myosin light-chain kinase (MLCK) signaling pathways.
Caption: Simplified anti-inflammatory mechanism of 3,4-DHPA.
Neuroprotective Effects: A Focus on Dopaminergic Systems
The neuroprotective potential of DHPA isomers is of particular interest, especially for neurodegenerative diseases like Parkinson's disease. 3,4-DHPA (DOPAC) is a major metabolite of dopamine, a neurotransmitter crucial for motor control.[4]
Key Experimental Assays for Neuroprotective Activity:
-
Neurotoxicity Models: Using neurotoxins like 1-methyl-4-phenylpyridinium (MPP⁺) to induce neuronal cell death in cell lines such as SH-SY5Y.[5]
-
α-Synuclein Aggregation Assays: Assessing the ability of a compound to inhibit the fibrillation of α-synuclein, a key pathological hallmark of Parkinson's disease.
Studies have shown that 3,4-DHPA can protect against MPP⁺-induced neurotoxicity. Furthermore, its auto-oxidation product, a quinone, has been implicated in both toxic and protective pathways.[6] Interestingly, antioxidants can prevent the irreversible inhibition of dopamine D2 receptors caused by DOPAC quinone.[6] This highlights the complex role of this isomer in neuronal function.
Experimental Protocols
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of DHPA isomers.
Materials:
-
DHPA isomer solutions of varying concentrations
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add a specific volume of DHPA isomer solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
As a control, add methanol instead of the DHPA isomer solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the isomer that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the isomer.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory potential of DHPA isomers by measuring the inhibition of nitric oxide production.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
DHPA isomer solutions
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of DHPA isomers for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production, in the continued presence of the DHPA isomers.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to quantify the amount of nitrite (a stable product of NO) in the samples.
-
Calculate the percentage of inhibition of nitric oxide production.
Neuroprotection Assay against MPP⁺ Toxicity in SH-SY5Y Cells
Objective: To assess the ability of DHPA isomers to protect neuronal cells from MPP⁺-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics
-
MPP⁺ (1-methyl-4-phenylpyridinium)
-
DHPA isomer solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with different concentrations of DHPA isomers for a defined period (e.g., 24 hours).
-
Expose the cells to a toxic concentration of MPP⁺ (e.g., 1 mM) for another 24 hours.
-
After the incubation period, remove the medium and add the MTT solution to each well.
-
Incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
Conclusion and Future Directions
The available evidence strongly suggests that the position of the hydroxyl groups on the phenylacetic acid backbone is a critical determinant of biological activity. Isomers with a catechol moiety, particularly 3,4-dihydroxyphenylacetic acid (DOPAC), exhibit robust antioxidant, anti-inflammatory, and neuroprotective properties. However, a significant knowledge gap exists regarding the comprehensive biological profiles of other DHPA isomers.
Future research should focus on direct, head-to-head comparative studies of all DHPA isomers using standardized experimental protocols. This will enable the generation of reliable quantitative data to build a more complete structure-activity relationship model. Such studies are essential for the rational design and development of novel therapeutic agents based on the dihydroxyphenylacetic acid scaffold.
References
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Taylor & Francis. (n.d.). 3 4 dihydroxyphenylacetic acid – Knowledge and References. Retrieved from [Link]
- Cammack, J., Tessel, R., Michaelis, E., & Adams, R. N. (1991). Antioxidants prevent the interaction of 3,4-dihydroxyphenylacetic acid at the dopamine D2 receptor. European Journal of Pharmacology, 201(1), 111–113.
- Nabavi, S. F., Braidy, N., Gortzi, O., Sobarzo-Sanchez, E., D'onofrio, G., Loizzo, M. R., Tundis, R., & Nabavi, S. M. (2016). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Current pharmaceutical biotechnology, 17(6), 534–547.
-
ResearchGate. (n.d.). Cell viability evaluation of SH-SY5Y using the MTT assay (A) and using the Trypan Blue assay (B) after cotinine and nicotine treatment (3 h) (mean ± SE). Retrieved from [Link]
- Ma, R., & Zhu, W. (2020). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. ACS Omega, 5(18), 10292–10303.
- Turski, L., Bressler, K., Rettig, K. J., Löschmann, P. A., & Wachtel, H. (1991). Protection of substantia nigra from MPP+ neurotoxicity by N-methyl-D-aspartate antagonists.
- Sato, K., Naka, Y., Suganuma, H., Inakuma, T., & Kageyama, A. (2017). 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides.
-
ResearchGate. (n.d.). IC 50 (DPPH), IC 50 (ABTS), AEAC (FRAP assay), AEAC (Phosphomolybdenum assay) of the extracts, ascorbic acid, and BHA. Retrieved from [Link]
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A Comparative Guide to the Neuroprotective Effects of Phenolic Acids
Introduction for the Research Professional:
In the landscape of neurodegenerative disease research, the therapeutic potential of naturally occurring compounds is an area of intense investigation. Among these, phenolic acids—a major class of polyphenols found abundantly in plant-based foods—have emerged as prominent candidates for neuroprotection.[1][2] Their relatively simple structures, favorable pharmacokinetic profiles, and ability to cross the blood-brain barrier (BBB) to varying degrees make them compelling subjects for drug development.[1] This guide provides a comparative analysis of the neuroprotective effects of several key phenolic acids, grounded in experimental data. We will move beyond a simple recitation of facts to explore the causality behind experimental designs and the mechanistic insights they reveal, offering a practical resource for researchers in the field. The core of their neuroprotective action lies in a multi-pronged defense against the central pillars of neuronal damage: oxidative stress, neuroinflammation, and apoptosis.[3][4][5]
The Mechanistic Pillars of Phenolic Acid Neuroprotection
The efficacy of phenolic acids stems from their ability to intervene in key pathological cascades common to many neurodegenerative disorders. Understanding these mechanisms is fundamental to designing and interpreting experiments.
-
Antioxidant Action: This is the most widely recognized property. Phenolic acids act as potent free radical scavengers, directly neutralizing reactive oxygen species (ROS) that would otherwise damage lipids, proteins, and nucleic acids.[6] Critically, they also bolster the cell's endogenous antioxidant defenses by upregulating enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1]
-
Anti-inflammatory Effects: Chronic neuroinflammation, often mediated by activated microglia and astrocytes, accelerates neurodegeneration. Phenolic acids can suppress this by inhibiting key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. This leads to a downstream reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][7]
-
Modulation of Apoptotic Pathways: By regulating the expression of the Bcl-2 family of proteins, phenolic acids can shift the balance away from programmed cell death. They typically increase the expression of anti-apoptotic proteins (e.g., Bcl-2) and decrease pro-apoptotic proteins (e.g., Bax), thereby inhibiting the activation of executioner caspases (like Caspase-3) that dismantle the cell.[1][4]
Below is a generalized schematic of these interconnected pathways, illustrating the primary intervention points for phenolic acids.
Caption: Phenolic acids exert neuroprotection by targeting multiple pathological cascades.
Comparative Analysis of Key Phenolic Acids
While sharing common mechanisms, different phenolic acids exhibit distinct potencies and have been studied in various disease-specific contexts. The choice of which compound to investigate often depends on the specific pathological mechanism being targeted.
| Phenolic Acid | Primary Mechanisms & Key Findings | Common Experimental Models | Blood-Brain Barrier (BBB) Permeability |
| Caffeic Acid | Potent antioxidant and anti-inflammatory agent. Reduces ROS and lipid peroxidation.[8] Inhibits acetylcholinesterase (AChE) and aggregation of amyloid-beta (Aβ), making it a strong candidate for Alzheimer's disease (AD).[9][10] Also inhibits α-synuclein fibrillation in Parkinson's disease (PD) models.[1] | In vitro: SH-SY5Y cells with Aβ-induced toxicity.[8] LPS-stimulated BV2 microglia. In vivo: Aβ-infused mouse models of AD.[8] | Detectable in cerebrospinal fluid, indicating it can cross the BBB, though advanced delivery systems significantly enhance bioavailability.[9][10][11] |
| Ferulic Acid | Strong antioxidant and anti-apoptotic properties, particularly noted in ischemia/reperfusion injury.[12][13] Reduces oxidative stress and inhibits apoptosis by modulating the Bax/Bcl-2 ratio and p38 MAPK pathway.[1] Attenuates microglial inflammation by targeting ERK signaling.[1] Shows promise in various toxin-induced models of PD.[14] | In vitro: PC-12 cells subjected to oxygen-glucose deprivation/reperfusion (OGD/R).[15] In vivo: Middle cerebral artery occlusion (MCAO) rat model for stroke.[13] Rotenone-induced rat model of PD.[1] | Readily crosses the BBB and accumulates in the brain at pharmacologically relevant concentrations after oral administration.[1] |
| Gallic Acid | Exhibits robust antioxidant activity by enhancing endogenous enzymes (SOD, CAT, GPx).[1] Demonstrates significant anti-inflammatory effects in models of hypoxic-ischemic brain injury by inhibiting neuroinflammation.[16] Can induce apoptosis in glioblastoma cells while protecting healthy neurons.[1][17] | In vitro: Human glioblastoma cells (DBTRG-05MG).[1] In vivo: Sciatic nerve crush injury models.[1] Trimethyltin intoxication model for anxiety/depression.[3] | Detected in the brain in trace amounts after administration of extracts, suggesting limited but present permeability.[1] |
| Rosmarinic Acid | Multifaceted action against AD pathology: antioxidant, anti-inflammatory, and anti-amyloid properties.[18] Activates the Nrf2-ARE signaling pathway to enhance endogenous antioxidant defense.[1] Shown to destabilize Aβ peptides and ameliorate cognitive deficits in AD models.[19][20] | In vitro: SK-N-SH cells with iron-induced neurotoxicity.[1] In vivo: Scopolamine-induced amnesia models; Aβ-infused mouse models of AD.[20] | Capable of crossing the BBB, supporting its potential as a therapeutic agent for CNS disorders.[1][19] |
| p-Coumaric Acid | Primarily recognized for its neuroprotective effects against ischemia/reperfusion injury. Reduces oxidative damage (MDA levels) and upregulates the antioxidant response via NRF1.[4] Attenuates ischemic fiber degeneration and Aβ protein accumulation.[4] | In vivo: Rat models of sciatic nerve and spinal cord ischemia-reperfusion injury.[4] | Studies suggest it can cross the BBB, though this is an active area of research. Its metabolites may also contribute to neuroprotective effects.[11] |
Validating Neuroprotection: A Standardized Experimental Workflow
To ensure the trustworthiness and reproducibility of findings, a systematic approach to screening for neuroprotective effects is essential. The following workflow represents a self-validating system for an in vitro assessment.
Objective: To determine if a phenolic acid can protect neuronal cells from oxidative stress-induced death.
Causality: This workflow is designed to first establish a reliable injury model (the cause of cell death) and then systematically evaluate the compound's ability to prevent that specific injury (the effect). Each step includes controls to validate the results.
Caption: A typical experimental workflow for in vitro neuroprotection screening.
Detailed Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress
-
Cell Culture & Seeding:
-
Rationale: The SH-SY5Y human neuroblastoma cell line is frequently used as it provides a homogenous, reproducible model of human neurons.
-
Protocol: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Inducing Oxidative Stress:
-
Rationale: Hydrogen peroxide (H₂O₂) is a common and reliable agent for inducing oxidative stress, as it directly generates ROS and triggers apoptotic pathways.
-
Protocol: To establish the model, treat cells with varying concentrations of H₂O₂ (e.g., 50-500 µM) for 24 hours.
-
-
Determining Toxin Potency (IC₅₀):
-
Rationale: To ensure a consistent level of injury against which to test the compound, the half-maximal inhibitory concentration (IC₅₀) of H₂O₂ must be determined. This provides a sensitive window to observe protective effects.
-
Protocol: Perform an MTT assay to measure cell viability. The IC₅₀ is the H₂O₂ concentration that results in 50% cell viability compared to untreated controls. This concentration will be used for all subsequent screening experiments.
-
-
Compound Pre-treatment:
-
Rationale: Pre-treatment assesses the compound's ability to prepare the cell to withstand a future insult, which is relevant for prophylactic therapeutic strategies.
-
Protocol: Prepare stock solutions of the test phenolic acid. Pre-treat the cells with a range of concentrations (e.g., 1-100 µM) for 2-4 hours before adding the toxin.
-
-
Toxin Application:
-
Protocol: After the pre-treatment period, add H₂O₂ at its predetermined IC₅₀ concentration to the wells (excluding the vehicle and compound-only controls). Incubate for 24 hours.
-
-
Endpoint Analysis & Self-Validation:
-
A. Cell Viability (MTT Assay):
-
Measures: Mitochondrial metabolic activity, an indicator of viable cells.
-
Expected Outcome: The phenolic acid should show a dose-dependent increase in viability compared to the "Toxin Control" group. The "Compound Control" must show no toxicity.
-
-
B. ROS Production (DCFH-DA Assay):
-
Measures: Intracellular ROS levels.
-
Expected Outcome: The phenolic acid should significantly reduce the fluorescence signal (indicating lower ROS) compared to the "Toxin Control."
-
-
C. Apoptosis (Annexin V/PI Staining via Flow Cytometry):
-
Measures: Differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.
-
Expected Outcome: The phenolic acid should decrease the percentage of Annexin V-positive cells, demonstrating an anti-apoptotic effect.
-
-
Conclusion and Future Directions
The experimental evidence strongly supports the neuroprotective potential of phenolic acids like caffeic, ferulic, gallic, and rosmarinic acid.[3][5][21] Their ability to simultaneously target oxidative stress, inflammation, and apoptosis makes them highly attractive multi-target drug candidates.[4] However, translating these promising preclinical findings into clinical applications requires overcoming significant hurdles.
Future research must focus on:
-
Bioavailability and Delivery: While some phenolic acids cross the BBB, their concentration in the brain may be low.[1] Developing novel delivery systems (e.g., nanoparticles) is crucial to enhance therapeutic efficacy.[9][10]
-
Metabolite Activity: The in vivo effects of phenolic acids may be attributed to their metabolites.[4] Systematically evaluating the neuroprotective activity of these metabolites is a critical next step.
-
Rigorous Animal Models: While cellular models are excellent for screening, validation in more complex animal models that better replicate human neurodegenerative diseases is essential for clinical translation.[22][23] Large animal models, such as pigs, may offer advantages in mimicking the pattern of neurodegeneration seen in humans.[24]
By addressing these challenges through rigorous, well-designed experiments, the scientific community can unlock the full therapeutic potential of phenolic acids in the fight against neurodegenerative diseases.
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A Senior Application Scientist's Guide to the Quantitative Comparison of Metal Chelating Ability in Catechol-Containing Acids
For Researchers, Scientists, and Drug Development Professionals
In the realm of antioxidant research and drug development, the ability of a compound to chelate transition metals is of paramount importance. Uncontrolled redox-active metals, such as iron and copper, can catalyze the formation of highly damaging reactive oxygen species (ROS) via Fenton-like reactions. Catechol-containing acids, a class of polyphenols abundant in plants, are renowned for their potent antioxidant and metal-chelating properties. This guide provides a comprehensive, in-depth comparison of the metal chelating abilities of three prominent catechol-containing acids: caffeic acid , protocatechuic acid , and gallic acid .
As a Senior Application Scientist, my objective is to move beyond mere data presentation. This guide is structured to provide a logical, experimentally-grounded framework for understanding and quantifying the metal chelating prowess of these molecules. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
The Structural Basis of Chelation: The Power of the Catechol Moiety
The primary structural feature responsible for the metal-chelating activity of these acids is the catechol group—an aromatic ring bearing two adjacent hydroxyl (-OH) groups.[1][2] These hydroxyl groups can deprotonate to form a bidentate ligand that coordinates with a single metal ion, forming a stable five-membered chelate ring. The presence of a third hydroxyl group in gallic acid (a galloyl group) potentially offers an additional binding site, influencing its chelating strength and stoichiometry.
The general structure-activity relationship for phenolic compounds as metal chelators highlights the critical role of the number and position of hydroxyl groups.[3][4] Compounds lacking the catechol or galloyl moiety, such as vanillic acid or ferulic acid, exhibit significantly weaker or no iron-chelating activity.[5]
Caption: Chemical structures of the compared catechol-containing acids.
Quantitative Assessment of Metal Chelation: Key Methodologies
To objectively compare the metal chelating abilities of these acids, robust and reproducible quantitative assays are essential. The two most common and accessible methods are the Ferrozine assay for ferrous iron (Fe²⁺) chelation and UV-Visible (UV-Vis) spectrophotometry for a broader range of metal ions.
Ferrous Ion (Fe²⁺) Chelation Assay using Ferrozine
Principle: The Ferrozine assay is a colorimetric method that relies on the competition between the chelating agent and Ferrozine for ferrous ions.[6] Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm.[7][8] In the presence of a competing chelating agent, the formation of the Ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in absorbance. The percentage of inhibition is then calculated to determine the chelating activity of the test compound.
Experimental Workflow:
Caption: Workflow for UV-Vis Spectrophotometric Analysis of Metal Chelation.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare equimolar stock solutions of the catechol-containing acid and the metal salt (e.g., CuSO₄, FeCl₃) in a suitable buffer.
-
-
Spectral Analysis:
-
Record the UV-Vis spectrum of the catechol-containing acid alone.
-
Titrate the acid solution with the metal salt solution, recording the spectrum after each addition. Observe the changes in the absorption maxima (λ_max) and absorbance values.
-
-
Job's Plot for Stoichiometry Determination: [9] * Prepare a series of solutions where the total molar concentration of the acid and the metal ion is constant, but their molar fractions vary (from 0 to 1).
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot the change in absorbance (ΔA) against the mole fraction of the ligand. The mole fraction at which the maximum ΔA is observed corresponds to the stoichiometry of the complex.
-
-
Calculation of Stability Constants:
-
The stability constant (K_s) of the complex can be determined from the spectrophotometric data using various methods, such as the Benesi-Hildebrand method. A higher stability constant indicates a more stable complex and, therefore, a stronger chelating ability. [10]
-
Comparative Analysis of Caffeic, Protocatechuic, and Gallic Acids
The available experimental data allows for a quantitative comparison of the metal chelating abilities of these three acids.
Iron (Fe²⁺) Chelating Ability
Studies consistently demonstrate that all three acids are effective Fe²⁺ chelators. However, their relative strengths can vary depending on the experimental conditions. One study that calculated the binding constants for Fe²⁺ chelation ranked the compounds in the following ascending order of strength: protocatechuic acid (1.43 M⁻¹) < gallic acid (4.78 M⁻¹) < caffeic acid (8.12 M⁻¹) . [5] Table 1: Comparative Fe²⁺ Chelating Activity
| Compound | IC₅₀ (µg/mL) | Binding Constant (M⁻¹) | Reference(s) |
| Caffeic Acid | Data varies | 8.12 | [5] |
| Protocatechuic Acid | Data varies | 1.43 | [5] |
| Gallic Acid | Data varies | 4.78 | [5] |
| EDTA (Positive Control) | ~18.35 | - | [7] |
Note: IC₅₀ values are highly dependent on the specific assay conditions and are therefore presented as variable. The binding constants provide a more direct comparison of intrinsic chelating strength.
The potent inhibitory effect of caffeic acid and gallic acid on radical formation in the presence of iron ions is attributed to their iron-chelating capabilities. [11]
Copper (Cu²⁺) Chelation
UV-Vis spectrophotometric studies have shown that these acids also form stable complexes with Cu²⁺. The formation of these complexes is accompanied by a distinct bathochromic shift. The stability constants for Cu(II) complexes have been determined for some of these acids. For instance, the stability constant (logK) for the Cu(II)-chlorogenic acid (an ester of caffeic acid) complex was found to be 4.23. [10]
The Influence of pH on Chelation
The metal chelating ability of catechol-containing acids is highly pH-dependent. [12][13]As the pH increases, the hydroxyl groups of the catechol moiety are more readily deprotonated, which significantly enhances their ability to chelate metal ions. [14]This is a critical consideration when designing experiments and interpreting results, as the optimal pH for chelation may vary between different acids and metal ions. For caffeic acid, better antioxidant activity against iron-induced damage is observed at higher pH values due to more efficient complex formation. [12]
Causality and Field-Proven Insights
-
Why the Catechol Moiety is Key: The ortho-dihydroxy arrangement of the catechol group allows for the formation of a thermodynamically stable five-membered chelate ring with the metal ion. This is a much more favorable interaction than monodentate binding from a single hydroxyl group.
-
The Role of the Carboxylic Acid Group: While the catechol group is the primary binding site, the carboxylic acid group can also participate in coordination, potentially leading to the formation of more complex structures and influencing the overall stability of the metal-ligand complex.
-
Gallic Acid's Third Hydroxyl Group: The pyrogallol group in gallic acid provides an additional potential coordination site, which may contribute to its strong chelating ability. However, steric hindrance and the specific geometry of the metal ion's coordination sphere will determine the extent of its involvement.
-
Experimental Controls are Crucial: When performing these assays, it is imperative to include a well-characterized chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), as a positive control. This provides a benchmark for comparing the relative strength of the test compounds.
Conclusion and Future Directions
Caffeic acid, protocatechuic acid, and gallic acid are all effective metal chelators, a property intrinsically linked to their catechol and galloyl functionalities. Quantitative comparisons, primarily through the Ferrozine assay and UV-Vis spectrophotometry, reveal a general trend in Fe²⁺ chelating strength of protocatechuic acid < gallic acid < caffeic acid, based on binding constants. However, this order may be influenced by experimental conditions, particularly pH.
For researchers in drug development, understanding these quantitative differences is crucial for selecting the most appropriate candidate for applications where metal chelation is a desired therapeutic mechanism, such as in neurodegenerative diseases associated with metal dyshomeostasis or in preventing oxidative damage in various pathological conditions.
Future research should focus on comprehensive studies that directly compare these and other catechol-containing acids under a standardized set of conditions (pH, solvent, temperature) and for a wider range of biologically relevant metal ions (e.g., Fe³⁺, Cu⁺, Zn²⁺). Furthermore, elucidating the precise stoichiometry and coordination chemistry of the resulting metal-ligand complexes will provide a more complete picture of their chelating potential.
References
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The natural iron chelators' ferulic acid and caffeic acid rescue mice's brains from side effects of iron overload. Frontiers in Aging Neuroscience. Available at: [Link]
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Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. ChemRxiv. Available at: [Link]
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A comparative study of the inhibitory effects by caffeic acid, catechins and their related compounds on the generation of radicals in the reaction mixture of linoleic acid with iron ions. Journal of Clinical Biochemistry and Nutrition. Available at: [Link]
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Antioxidant Activity of Caffeic Acid against Iron-Induced Free Radical Generation—A Chemical Approach. PLOS ONE. Available at: [Link]
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Antioxidative Potency and UV–Vis spectra features of the compounds resulting from the chelation of Fe2+ by Caffeic Acid Phenethyl Ester and two of its derivatives. ResearchGate. Available at: [Link]
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Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd(II), Mg(II) and Zn(II) with Bupropion Hydrochloride. ResearchGate. Available at: [Link]
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The Ferrous Ion Chelating Assay of Extracts. ResearchGate. Available at: [Link]
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Exploring the Correlation Between the Molecular Structure and Biological Activities of Metal–Phenolic Compound Complexes: Research and Description of the Role of Metal Ions in Improving the Antioxidant Activities of Phenolic Compounds. Molecules. Available at: [Link]
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Caffeic Acid Phenyl Ester (CAPE) Protects against Iron-Mediated Cellular DNA Damage through Its Strong Iron-Binding Ability and High Lipophilicity. Antioxidants. Available at: [Link]
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Interactions of iron(II) and iron(III) with gallic acid and its homologues: a potentiometric and spectrophotometric study. ResearchGate. Available at: [Link]
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Antioxidant Activity of Caffeic Acid against Iron-Induced Free Radical Generation—A Chemical Approach. PLOS ONE. Available at: [Link]
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Fe(III) and Cu(II) Complexes of Chlorogenic Acid: Spectroscopic, Thermal, Anti-/Pro-Oxidant, and Cytotoxic Studies. Molecules. Available at: [Link]
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Ferrous Iron Chelating (FIC) Assay Kit. Zen-Bio. Available at: [Link]
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Determination of Three Metal Ions (Cu+2, Pb+2, Cd+2) by Ultraviolet-visible Spectroscopy. DergiPark. Available at: [Link]
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Quantification of Caffeic Acid as Well as Antioxidant and Cytotoxic Activities of Ucuuba (Virola surinamensis) Co-Product Extract to Obtain New Functional and Nutraceutical Foods. Molecules. Available at: [Link]
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Iron-chelation properties of phenolic acids bearing catechol and galloyl groups. Food Chemistry. Available at: [Link]
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Dependence of the Fe(II)-Gallic Acid Coordination Compound Formation Constant on the pH. Molecules. Available at: [Link]
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Quantitative structure-activity relationships of antioxidant phenolic compounds. ResearchGate. Available at: [Link]
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Ferrous Ions (Fe2+) Chelating Activity. Bio-protocol. Available at: [Link]
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Antioxidant Activity of Caffeic Acid against Iron-Induced Free Radical Generation—A Chemical Approach. PLOS ONE. Available at: [Link]
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(A) UV − Vis spectroscopic overlay of protocatechuic, vanillic, and gentisic acids. (B) UV − Vis spectroscopic overlay of caffeic, ferulic, and p-coumaric acids. ResearchGate. Available at: [Link]
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UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. VSB-TU Ostrava. Available at: [Link]
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The Structure–Antioxidant Activity Relationship of Ferulates. Molecules. Available at: [Link]
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Kinetics of complex formation of Fe(III) with caffeic acid: Experimental and theoretical study. ResearchGate. Available at: [Link]
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A comparative study of the inhibitory effects by caffeic acid, catechins and their related compounds on the generation of radicals in the reaction mixture of linoleic acid with iron ions. Journal of Clinical Biochemistry and Nutrition. Available at: [Link]
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Caffeic Acid/Eu(III) Complexes: Solution Equilibrium Studies, Structure Characterization and Biological Activity. Molecules. Available at: [Link]
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Complexation of gallic acid with calcium: electrochemical, potentiometric, and UV-VIS studies. Analytical Methods. Available at: [Link]
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Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules. Available at: [Link]
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Iron-chelation properties of phenolic acids bearing catechol and galloyl groups. ResearchGate. Available at: [Link]
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An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Acta Scientiarum. Technology. Available at: [Link]
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Direct Spectrophotometric Method for Determination of Cadmium (II) Ions Using Bis-Thiosemicarbazone. Molecules. Available at: [Link]
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A Comparative Guide to Synthetic vs. Naturally Sourced 2-(2,3-Dihydroxyphenyl)acetic Acid for Researchers and Drug Development Professionals
Introduction: The Significance of 2-(2,3-Dihydroxyphenyl)acetic Acid
This compound, a member of the dihydroxyphenylacetic acid family, holds significant interest for researchers in pharmacology and drug development. Its structural similarity to endogenous catecholamines and other bioactive phenolic acids suggests a potential for diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. As with many promising compounds, the question of its origin—chemical synthesis versus extraction from natural sources—is a critical consideration that impacts purity, scalability, and ultimately, its performance in experimental and therapeutic settings. This guide provides an in-depth, objective comparison of synthetic and hypothetically naturally sourced this compound, supported by experimental data from related compounds and established analytical methodologies.
Synthetic Route: A Plausible Pathway to High-Purity this compound
While a standardized, commercially available synthesis for this compound is not widely documented, a plausible and efficient multi-step synthetic route can be designed based on established organic chemistry principles. The following proposed synthesis starts from the readily available precursor, 2,3-dihydroxybenzaldehyde.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Synthetic Protocol
Step 1: Protection of the Catechol Moiety of 2,3-Dihydroxybenzaldehyde
-
To a solution of 2,3-dihydroxybenzaldehyde in an anhydrous aprotic solvent (e.g., dichloromethane), add a suitable base such as diisopropylethylamine.
-
Cool the mixture in an ice bath and add a protecting group reagent, for example, methoxymethyl chloride (MOM-Cl), dropwise.
-
Allow the reaction to warm to room temperature and stir until complete conversion is observed by thin-layer chromatography (TLC).
-
Work up the reaction by washing with a mild aqueous acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected aldehyde.
Step 2: Chain Extension via Wittig or Horner-Wadsworth-Emmons Reaction
-
Prepare the appropriate phosphonium ylide or phosphonate ester for the introduction of the acetic acid precursor.
-
In a separate flask, dissolve the protected 2,3-dihydroxybenzaldehyde from Step 1 in an appropriate solvent like tetrahydrofuran (THF).
-
Add the ylide or phosphonate ester solution to the aldehyde solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC. Upon completion, quench the reaction and perform an extractive workup to isolate the protected acrylic acid ester.
Step 3: Reduction of the Alkene
-
Dissolve the protected acrylic acid ester in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction by TLC or proton NMR until the disappearance of the alkene signals.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the protected phenylacetic acid ester.
Step 4: Deprotection to Yield this compound
-
Dissolve the protected ester in a solvent mixture containing an aqueous acid, such as hydrochloric acid in THF.
-
Heat the reaction mixture to facilitate the removal of the protecting groups.
-
Monitor the deprotection by TLC.
-
After completion, neutralize the reaction mixture and perform an extractive workup with an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography to yield pure this compound.
Natural Sourcing: A Hypothetical Approach
Currently, there is a lack of direct scientific literature confirming the isolation of this compound from natural sources. Its isomer, 3,4-dihydroxyphenylacetic acid (DOPAC), is a well-known metabolite of L-DOPA. It is plausible that this compound could exist as a minor, yet undiscovered, metabolite in organisms that synthesize L-DOPA or other catechol-containing compounds. The following outlines a general workflow for the extraction and purification of phenolic acids from a plant matrix, which could be applied to search for and isolate the target compound.
General Extraction and Purification Workflow
Caption: General workflow for extraction and purification of phenolic acids.
Detailed Protocol for Extraction and Purification of Phenolic Acids
-
Sample Preparation: Collect fresh or dried plant material. Grind the material to a fine powder to increase the surface area for extraction.
-
Extraction: Macerate the powdered plant material in a solvent system, typically a mixture of methanol and water, at room temperature with constant agitation for 24-48 hours.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Solvent Partitioning: Partition the remaining aqueous extract with a series of organic solvents of increasing polarity, such as hexane, chloroform, and finally ethyl acetate, to separate compounds based on their polarity. Phenolic acids are typically enriched in the ethyl acetate fraction.
-
Column Chromatography: Subject the concentrated ethyl acetate fraction to column chromatography, for instance, using Sephadex LH-20 with methanol as the mobile phase, to separate compounds based on size and polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing compounds with the expected chromatographic properties of dihydroxyphenylacetic acids.
-
Preparative HPLC: Pool the enriched fractions and subject them to preparative high-performance liquid chromatography (HPLC) for final purification of the target compound.
-
Structure Elucidation: Confirm the identity and purity of the isolated compound using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Comparative Analysis: Synthetic vs. Naturally Sourced
The choice between a synthetic and a naturally sourced compound depends on several factors, including the desired purity, yield, cost, and the presence of potentially synergistic or interfering co-extractants.
| Feature | Synthetic 2-(2,3-DHPAA) | Naturally Sourced 2-(2,3-DHPAA) (Hypothetical) |
| Purity | High purity achievable (>98%) through controlled reactions and purification. | Purity can be variable and may contain co-extracted compounds. High purity requires extensive purification. |
| Yield | Predictable and scalable yields based on the efficiency of the synthetic route. | Yield is highly dependent on the natural source, harvesting time, and extraction efficiency; often low for minor components. |
| Stereochemistry | Achiral molecule, so no stereoisomers are produced. | Same as synthetic. |
| Contaminants | Potential for residual solvents, reagents, and by-products from the synthesis. | May contain other related natural products, pesticides, or heavy metals from the environment. |
| Cost | Can be cost-effective for large-scale production once the synthetic route is optimized. | Extraction and purification from a potentially scarce natural source can be expensive. |
| Bioactivity | The activity of the pure compound can be unequivocally determined. | Bioactivity may be influenced by synergistic or antagonistic effects of co-extracted compounds. |
Experimental Data on Bioactivity of Related Dihydroxyphenylacetic Acids
| Bioactivity Assay | 3,4-Dihydroxyphenylacetic acid (DOPAC) | Expected for this compound |
| Antioxidant Activity (DPPH Radical Scavenging) | Exhibits significant radical scavenging activity due to the catechol moiety.[1] | Expected to have comparable or potentially higher antioxidant activity due to the ortho-dihydroxy configuration, which can effectively stabilize radicals. |
| Induction of Phase II Enzymes | Potently enhances the gene expression of several phase II drug-metabolizing enzymes.[1] | Likely to possess similar activity, as the catechol structure is a key determinant for this effect. |
| Antiproliferative Effect | Shows antiproliferative effects in prostate and colon cancer cell lines. | Warrants investigation, as the substitution pattern on the phenyl ring can significantly influence anticancer activity. |
Analytical Characterization
Regardless of the source, rigorous analytical characterization is essential to confirm the identity and purity of this compound.
Workflow for Analytical Characterization
Caption: Analytical workflow for the characterization of this compound.
Detailed Analytical Protocol (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column is typically suitable for the separation of phenolic acids.
-
Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Monitor the elution at a wavelength corresponding to the UV absorbance maximum of the compound (typically around 280 nm for phenolic compounds).
-
Quantification: Use a certified reference standard to create a calibration curve for accurate quantification.
-
Purity Assessment: The peak area percentage of the target compound in the chromatogram provides an estimation of its purity.
Conclusion and Future Directions
The choice between synthetic and naturally sourced this compound presents a classic trade-off for researchers. The synthetic route offers a clear path to obtaining a high-purity, well-characterized compound, which is essential for fundamental research and as a starting point for drug development. The primary advantage is the elimination of confounding variables from co-extracted natural products, allowing for the unambiguous determination of the intrinsic bioactivity of the pure molecule.
The natural sourcing of this compound remains a hypothetical endeavor at present. While the potential for its existence as a minor plant metabolite cannot be dismissed, its discovery would necessitate significant investment in phytochemical screening and isolation. Should it be identified in a natural source, the resulting extract or purified compound could offer unique therapeutic potential, possibly due to synergistic interactions with other co-extracted phytochemicals. However, the challenges of standardization, purity, and yield from natural sources are significant hurdles to overcome for large-scale applications.
For the immediate future, the development and optimization of a robust synthetic protocol for this compound is the most pragmatic approach for advancing our understanding of its biological properties. Further research should focus on confirming its bioactivity through a battery of in vitro and in vivo assays, and on elucidating its mechanism of action. The insights gained from studying the synthetic compound will be invaluable in guiding any future efforts to identify and harness its potential from natural sources.
References
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Nowak, P., & Sikorski, A. (2025). Synthesis, Structural Characterization, and In Silico Evaluation of the Salicylidene Schiff Base 4-{(E)-[(2,3-Dihydroxyphenyl)methylidene]amino}-2-hydroxybenzoic Acid as a Promising Scaffold for Human Transthyretin Inhibitor. ACS Omega. [Link]
-
Itoh, A., et al. (2017). 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides. Food Research International, 91, 1-8. [Link]
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 2-(2,3-Dihydroxyphenyl)acetic Acid
This guide provides a detailed, procedural framework for the safe and compliant disposal of 2-(2,3-Dihydroxyphenyl)acetic acid (2,3-DHPAA). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This document synthesizes regulatory standards with practical, field-tested protocols to ensure that waste streams containing 2,3-DHPAA are managed with the highest degree of safety and integrity.
Essential Safety & Hazard Profile
Before handling or disposing of 2,3-DHPAA, it is critical to understand its hazard profile. Although a specific Safety Data Sheet (SDS) for the 2,3-isomer is not available, data from closely related isomers like 3,4-Dihydroxyphenylacetic acid and 2-Hydroxyphenylacetic acid provide a reliable basis for hazard assessment.[1][2][3] This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][4]
Key Hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]
-
Harmful if Swallowed/Inhaled/In Contact with Skin: May be harmful if ingested, inhaled, or absorbed through the skin.[1][3][5]
The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The causality is linked to its acidic nature and phenolic structure, which can disrupt cellular membranes and proteins upon contact.
| Parameter | Information | Source |
| GHS Classification | Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), STOT-SE (Cat. 3, Respiratory) | [1][2] |
| Signal Word | Warning | [1][2] |
| First Aid: Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [1][3] |
| First Aid: Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing. | [1][3] |
| First Aid: Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [1][3] |
| First Aid: Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. | [5] |
| Required PPE | Chemical safety goggles, protective gloves (e.g., nitrile), lab coat. | [6][7] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [1][3] |
The Regulatory Imperative: Why Proper Disposal Matters
The disposal of laboratory chemicals is not merely a matter of institutional policy but a legal requirement governed by federal and state regulations. The two primary regulatory bodies in the United States are:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave".[8] For academic and research laboratories, Subpart K of 40 CFR Part 262 provides specific, alternative requirements for managing hazardous waste, including mandating the development of a Laboratory Management Plan and setting time limits for waste removal.[9][10]
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires employers to develop and implement a written Chemical Hygiene Plan (CHP).[11][12] This plan must include standard operating procedures for safe handling and disposal of hazardous chemicals, ensuring worker safety.[11]
The core principle is that 2,3-DHPAA waste must not be disposed of via standard trash or sanitary sewer systems. [1][13] Its water solubility makes it mobile in the environment, posing a risk to aquatic ecosystems.[1][6] Therefore, it must be collected, managed, and disposed of as a regulated hazardous chemical waste.
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures a self-validating system where each step logically follows from safety and regulatory requirements.
Step 1: Waste Identification and Segregation
-
Action: Identify all waste streams containing 2,3-DHPAA. This includes:
-
Unused or expired pure solid 2,3-DHPAA.
-
Solutions containing 2,3-DHPAA.
-
Contaminated labware (e.g., pipette tips, tubes, gloves).
-
-
Causality: Proper identification is the first step in hazardous waste determination, as required by the EPA.[9] Segregation prevents dangerous reactions with incompatible chemicals. 2,3-DHPAA, being both a phenol and an acetic acid derivative, is incompatible with strong oxidizing agents, strong bases, and certain metals.[3][14][15] Mixing with bases can cause a vigorous acid-base reaction, while mixing with strong oxidizers can create a fire or explosion hazard.[16]
Step 2: Waste Collection and Containment
-
Action (Solid & Liquid Waste):
-
Designate a specific, properly labeled hazardous waste container for 2,3-DHPAA waste. The container must be made of a compatible material (e.g., polyethylene) and have a secure, screw-top lid.[17]
-
Label the container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Aqueous solution with <5% 2,3-DHPAA").
-
Keep the container closed at all times, except when adding waste.[17]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or below eye level.[17][18]
-
-
Action (Trace Contaminated Labware):
-
Causality: Proper containment and labeling are mandated by both EPA and OSHA to prevent spills, ensure personnel are aware of the hazards, and facilitate proper disposal by waste management professionals.[4][17] Storing waste in an SAA ensures it is managed at the point of generation under controlled conditions.[17]
Step 3: Request for Waste Pickup
-
Action: Once the waste container is full (leaving at least 10% headspace for expansion) or has been in the lab for the maximum allowed time (typically 6-12 months, per your institution's Laboratory Management Plan), submit a request for pickup to your institution's Environmental Health & Safety (EHS) department.[9][10]
-
Causality: Academic labs operating under EPA Subpart K have specific time limits for accumulating waste on-site.[9] Prompt removal by trained EHS personnel or a licensed waste broker ensures the waste is transported to an approved Treatment, Storage, and Disposal Facility (TSDF).[8]
Step 4: Final Disposal Method
-
Action: The designated TSDF will handle the ultimate disposal. For phenolic compounds like 2,3-DHPAA, the preferred and safest method of disposal is high-temperature incineration at a licensed chemical disposal facility.[19]
-
Causality: Incineration ensures the complete destruction of the organic molecule, preventing its release into the environment.[19]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from work with 2,3-DHPAA.
Caption: Decision workflow for proper disposal of 2,3-DHPAA waste.
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Small Spill (<50 mL or a few grams):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE (lab coat, gloves, safety goggles).
-
Cover the spill with an absorbent material like vermiculite or sand.[16] Do not use combustible materials like paper towels on a large spill of pure solid.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Clean the spill area with soap and water.[18]
-
Label the waste container and manage it as hazardous waste.
-
-
Large Spill (>50 mL or a significant amount of solid):
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Safety Data Sheet: 3,4-Dihydroxyphenylacetic acid. (2025). Alfa Aesar. [Link]
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Navigating the Safe Handling of 2-(2,3-Dihydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals
Senior Application Scientist's Note: This document provides essential guidance on the safe handling of 2-(2,3-Dihydroxyphenyl)acetic acid. It is critical to note that a specific Safety Data Sheet (SDS) for the 2,3-isomer was not located during the extensive literature search. Therefore, the following recommendations are synthesized from the safety data of structurally similar compounds, namely 3,4-Dihydroxyphenylacetic acid and 2,3-Dihydroxybenzoic acid, in conjunction with established best practices for handling powdered organic acids in a laboratory setting.[1][2][3][4] This guide is intended to supplement, not replace, a thorough risk assessment and adherence to your institution's specific safety protocols.
Hazard Assessment and Core Principles
This compound, as a powdered organic acid, is anticipated to pose the following primary hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[1][2][3][4]
The fundamental principle when handling this compound is to minimize all routes of exposure . This is achieved through a combination of engineering controls, appropriate Personal Protective Equipment (PPE), and meticulous work practices.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[2][3] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[5] |
| Hand Protection | Nitrile or Butyl rubber gloves are recommended. Nitrile gloves offer good resistance to a range of organic acids for splash protection.[6][7] For prolonged contact or when handling larger quantities, Butyl rubber gloves provide superior protection against acids.[8][9] Always inspect gloves for any signs of degradation or perforation before use.[10] |
| Body Protection | A buttoned-up laboratory coat is essential to protect against skin contact.[2] Consider the use of chemical-resistant aprons and sleeves for added protection when handling larger quantities. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of the powder.[2][11] If a fume hood is not available, or if engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[2][3] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1]
-
Ensure the container is tightly sealed and clearly labeled.
Step-by-Step Handling Protocol
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound within a chemical fume hood to contain any airborne dust.
-
Use a spatula or other appropriate tool to transfer the powder, minimizing the creation of dust.
-
Close the primary container immediately after use.
-
-
Solution Preparation:
-
When dissolving the solid, add the powder slowly to the solvent to avoid splashing.
-
If preparing an aqueous solution, be mindful of any potential exothermic reactions, although significant heat generation is not anticipated for this class of compound.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is a critical component of the safety protocol.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all unused this compound in a clearly labeled hazardous waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be disposed of in this container.
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a designated hazardous waste container for organic acids.
-
Do not mix with other waste streams unless compatibility has been verified.
-
Disposal Procedure
-
All waste must be disposed of through your institution's hazardous waste management program.[1][3]
-
Ensure that all waste containers are properly sealed and labeled with the full chemical name and associated hazards.
-
Never dispose of this compound down the drain or in the regular trash.[1]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is vital.
| Emergency Scenario | Immediate Response Protocol |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2] |
| Minor Spill | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container. Clean the spill area with a suitable solvent and decontaminate. |
| Major Spill | Evacuate the area and alert your institution's emergency response team. |
Visual Workflow: Donning and Doffing of PPE
To ensure the effectiveness of your PPE, the sequence of donning and doffing is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Visual Workflow: Chemical Waste Disposal
A clear and logical workflow for waste disposal minimizes the risk of accidental exposure or improper disposal.
Caption: Chemical Waste Disposal Workflow.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dihydroxybenzoic acid, 99%. Retrieved from [Link]
-
Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]
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OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4-Dihydroxyphenylacetic acid. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 2,3-Dihydroxybenzoic acid. Retrieved from [Link]
-
International Safety. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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Zaera Research Group - UC Riverside. (2014). WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. Retrieved from [Link]
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UPenn EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. In NCBI Bookshelf. Retrieved from [Link]
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The Glove Guru. (2025). Butyl Gloves. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
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Oxwork. (2024). Butyl or nitrile gloves: what to choose against chemical risks? Retrieved from [Link]
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University of Washington. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]
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Revista Emergencias. (2012). Chemical decontamination in the emergency department. Retrieved from [Link]
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San Francisco Environment Department. (2017). OVERVIEW OF EIGHT MEDICINE DISPOSAL PRODUCTS. Retrieved from [Link]
- Standard Operating Procedure for 6-OHDA in Animals. (2022). SOP # 013 for 6-Hydroxy Dopamine (6-OHDA).
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Acid Handling. (n.d.). Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2,4-Dihydroxyphenylacetic acid. Retrieved from [Link]
-
PubMed. (n.d.). 3,4-Dihydroxyphenylacetic acid, a microbiota-derived metabolite of quercetin, attenuates acetaminophen (APAP)-induced liver injury through activation of Nrf-2. Retrieved from [Link]
-
PubMed. (n.d.). Increases in plasma dihydroxyphenylacetic acid levels in decapitated mice after exposure to various stresses. Retrieved from [Link]
- EHSO Manual 2025-2026. (n.d.). Hazardous Waste.
-
3M. (n.d.). Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
